Technical Documentation Center

3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline: Properties, Synthesis, and Applications

An in-depth technical guide on the physical and chemical properties of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline. Introduction 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is a heterocyclic compound that incorporates two ke...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the physical and chemical properties of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline.

Introduction

3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is a heterocyclic compound that incorporates two key moieties of significant interest in medicinal chemistry: an aniline ring and a 1,2,3-triazole system. The 1,2,3-triazole ring, in particular, is a prominent structural motif in a wide array of pharmacologically active compounds, valued for its metabolic stability, capacity for hydrogen bonding, and strong dipole moment.[1][2] The aniline fragment serves as a versatile synthetic handle, allowing for a multitude of chemical modifications. This guide provides a comprehensive overview of the known and predicted physicochemical properties, a plausible synthetic route, characterization methods, and potential applications of this compound, tailored for researchers and professionals in drug development.

Chemical Structure and Identification

The unique arrangement of the methyl group on the N1 position of the triazole ring and the meta-substitution of the aniline ring dictates the compound's specific stereoelectronic properties.

Caption: 2D structure of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline.

IdentifierValue
IUPAC Name 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline
Synonyms 3-(1-Methyl-1,2,3-triazol-5-yl)benzenamine
Molecular Formula C₉H₁₀N₄
Molecular Weight 174.20 g/mol
CAS Number Not explicitly found. Researchers should verify with suppliers.
SMILES CN1N=NC(=C1)C2=CC=CC(=C2)N
InChI Key RTAZXCJMIRSORA-UHFFFAOYSA-N[3]

Synthesis and Characterization

While specific literature for the synthesis of this exact isomer is sparse, a highly plausible and efficient route is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[4] This method is renowned for its high regioselectivity, yielding 1,4-disubstituted triazoles. To obtain the desired 1,5-disubstituted product, a ruthenium-catalyzed reaction (RuAAC) is typically required. However, for simplicity and based on common synthetic strategies for related isomers, a potential CuAAC pathway is often explored first. The following represents a generalized protocol for related compounds.

Proposed Synthetic Workflow

G start Start: 3-Ethynylaniline & Methyl Azide step1 Reaction Setup: - Solvent (e.g., t-BuOH/H₂O) - Add Copper(I) catalyst (e.g., CuSO₄/Sodium Ascorbate) start->step1 step2 Cycloaddition Reaction: - Stir at room temperature - Monitor by TLC or LC-MS step1->step2 step3 Work-up: - Quench reaction - Extract with organic solvent (e.g., Ethyl Acetate) step2->step3 step4 Purification: - Dry organic layer - Concentrate under vacuum - Purify by column chromatography step3->step4 end_node End Product: 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline step4->end_node

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Protocol:

  • Precursor Preparation: 3-Ethynylaniline is the alkyne component. Methyl azide, the azide component, can be generated in situ from sodium azide and an appropriate methylating agent for safety reasons, or a stable equivalent can be used.

  • Cycloaddition: In a suitable solvent mixture like t-butanol and water, 3-ethynylaniline is combined with the azide. A copper(I) catalyst, typically generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is added.[5]

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored for completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

  • Isolation and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by silica gel column chromatography, to yield the final compound.[4]

Spectroscopic Characterization Profile

The structure of the synthesized compound would be confirmed using standard spectroscopic methods.[5][7]

Technique Expected Observations
¹H NMR Aromatic Protons: Complex multiplets in the range of δ 6.5-8.0 ppm for the protons on the aniline and triazole rings.[8][9] NH₂ Protons: A broad singlet, typically around δ 3.5-5.0 ppm (can vary with solvent and concentration).[5] CH₃ Protons: A sharp singlet around δ 4.0 ppm. Triazole CH: A singlet expected around δ 7.5-8.5 ppm.
¹³C NMR Aromatic Carbons: Signals in the range of δ 110-150 ppm. Methyl Carbon: A signal around δ 35-40 ppm.
HRMS (ESI) Expected [M+H]⁺ peak at m/z 175.0978, confirming the molecular formula C₉H₁₀N₄.[10]
IR (cm⁻¹) N-H Stretch: Broad peaks around 3300-3500 cm⁻¹ (aniline NH₂). C-H Stretch: Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2950 cm⁻¹ (aliphatic). C=C/C=N Stretch: Peaks in the 1400-1600 cm⁻¹ region.[7]

Physical and Chemical Properties

Direct experimental data for 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is limited. The following properties are based on data from structurally related aniline and triazole derivatives.

Physical Properties
PropertyPredicted Value / ObservationJustification / Source
Appearance White to off-white or light yellow solid/powder.Typical for similar aromatic amines and triazoles.[11]
Melting Point 130-150 °C (estimated range)Based on melting points of related triazole anilines.[9][12]
Boiling Point >300 °C (decomposes)High boiling point is expected for an aromatic compound of this molecular weight.
Solubility Soluble in DMSO, DMF, Methanol. Sparingly soluble in water.Aniline is slightly soluble in water; the larger heterocyclic structure likely decreases aqueous solubility.[13]
Chemical Properties
  • Basicity (pKa): The aniline moiety is weakly basic due to the delocalization of the nitrogen lone pair into the benzene ring's pi system.[14] The pKa of the anilinium ion is expected to be slightly lower than that of aniline itself (~4.6) due to the electron-withdrawing nature of the triazole ring. It will readily react with strong acids to form anilinium salts.[15]

  • Lipophilicity (LogP): The calculated XlogP for a related isomer is 1.0.[3] An optimal LogP range for good bioavailability is often considered to be between 0 and 3.[1] This suggests the compound has favorable lipophilicity for potential drug development.

  • Chemical Stability: The 1,2,3-triazole ring is known for its high chemical and metabolic stability.[1] The aniline portion may be susceptible to oxidation and is often light-sensitive, which can cause the compound to darken over time upon exposure to air and light.[13]

  • Reactivity: The primary sites of reactivity are the amino group and the aniline ring.

Caption: Reactivity profile of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline.

  • Reactions at the Amino Group: The lone pair on the nitrogen makes it nucleophilic. It can undergo acylation with acyl chlorides or anhydrides to form amides, and N-alkylation under appropriate conditions.[4][14]

  • Electrophilic Aromatic Substitution: The amino group is an activating, ortho-, para-director. Therefore, electrophilic substitution (e.g., halogenation, nitration) is expected to occur at the positions ortho and para to the amino group on the aniline ring.[15]

Applications in Research and Drug Development

The combination of the aniline and 1,2,3-triazole scaffolds makes this compound a highly attractive building block in medicinal chemistry.

  • Scaffold for Drug Discovery: Compounds containing the 1,2,3-triazole ring exhibit a vast range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[1][2][16] This molecule can serve as a starting point for the synthesis of more complex derivatives for high-throughput screening.

  • Bioisostere: The 1,2,3-triazole system is often used as a bioisostere for an amide bond, offering improved stability and pharmacokinetic properties.[1]

  • Linker Chemistry: The aniline group provides a convenient attachment point for linking this heterocyclic core to other molecules or pharmacophores to create hybrid drugs or probes.

Safety and Handling

No specific safety data sheet (SDS) is available for this exact compound. However, based on data for related anilines and heterocyclic compounds, the following precautions are advised:[17][18][19]

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Potential Hazards: Assumed to be harmful if swallowed, in contact with skin, or inhaled. May cause skin and eye irritation.[17][18] Long-term exposure to aniline derivatives can have more severe health effects.[19]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light and air.

References

  • Smolecule. (2023, November 23). 3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)aniline.
  • Fisher Scientific. (2010, October 29). SAFETY DATA SHEET: 3-(1H-1,2,4-Triazol-1-yl)aniline.
  • Fisher Scientific. SAFETY DATA SHEET: 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline.
  • EvitaChem. Buy 4-(4-Methyl-1H-1,2,3-triazol-5-yl)aniline (EVT-13457922).
  • ChemicalBook. (2023, June 8). 3-(1-Methyl-1H-tetrazol-5-yl)aniline | 101258-12-2.
  • Sigma-Aldrich. (2025, November 6).
  • TCI Chemicals. (2024, December 11). SAFETY DATA SHEET: 4-(1,2,4-Triazol-1-ylmethyl)aniline.
  • PMC. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
  • ChemicalBook. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis.
  • Molport. 3-(5-phenyl-1H-1,2,4-triazol-3-yl)aniline.
  • PubChemLite. 3-(1-methyl-1h-1,2,4-triazol-5-yl)aniline (C9H10N4).
  • eLife.
  • Synthesis and properties of 1,2,3-Triazoles.
  • Semantic Scholar. (2024, November 2). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole.
  • MDPI. 3-[(1H-Benzo[d][17][18][20]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-.

  • MDPI. (2024, November 2). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.
  • TCI Chemicals. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
  • Royal Society of Chemistry. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism.
  • NIH PubChem. Anilazine | C9H5Cl3N4 | CID 7541.
  • Chem-Impex. 3-Methyl-1H-1,2,4-triazole.
  • ResearchGate. (2025, August 7). Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5- methoxyphenyl)
  • ChemBK. (2022, November 14). Aniline.
  • PENTA s.r.o. (2025, April 8).
  • Sigma-Aldrich. 3-Amino-5-methylthio-1H-1,2,4-triazole 98%.
  • FooDB. (2010, April 8). Showing Compound Aniline (FDB003571).
  • Wikipedia. Aniline.
  • ChemicalBook. (2026, March 21). 3-(1-Methyl-1H-tetrazol-5-yl)
  • precisionFDA. 2-METHOXY-3-(1-METHYL-1,2,4-TRIAZOL-3-YL)ANILINE.
  • ResearchGate. Experimental 1 H NMR spectrum of... | Download Scientific Diagram.
  • MDPI. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)
  • Wikipedia. 3-Amino-1,2,4-triazole.
  • ResearchGate. (2025, November 25). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes | Request PDF.
  • VWR. 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline.
  • BLD Pharm. 84292-45-5|4-(5-Methyl-1H-1,2,3-triazol-1-yl)aniline.
  • Beilstein Journals. (2021, September 9).
  • Benchchem. 1H NMR Characterization of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)
  • Royal Society of Chemistry. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism.

Sources

Exploratory

Technical Guide: Structural Elucidation of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline via 1H and 13C NMR Spectroscopy

Executive Summary The compound 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is a critical bifunctional building block in modern medicinal chemistry. The 1,5-disubstituted 1,2,3-triazole motif is frequently deployed as a rig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is a critical bifunctional building block in modern medicinal chemistry. The 1,5-disubstituted 1,2,3-triazole motif is frequently deployed as a rigid bioisostere for amide bonds and cis-olefins, and serves as a core scaffold in the development of[1][2]. Meanwhile, the meta-aniline moiety provides a versatile handle for subsequent functionalization via Buchwald-Hartwig aminations or amide couplings.

Because the 1,4- and 1,5-regioisomers of 1,2,3-triazoles possess identical masses and similar polarities, rigorous Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming regiochemistry[3][4]. This whitepaper provides an in-depth analysis of the causality behind the chemical shifts of this molecule and establishes a self-validating protocol for its structural elucidation.

Theoretical Framework & Causality in Chemical Shifts

Understanding the NMR spectrum of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline requires analyzing the electronic cross-talk between the electron-donating amine (-NH₂) and the weakly electron-withdrawing triazole ring.

The Triazole Ring Dynamics
  • The C4 Proton (δ ~7.92 ppm): In a 1-methyl-1H-1,2,3-triazol-5-yl system, the solitary proton resides at the C4 position. Its significant downfield shift is caused by the combined deshielding effects of the adjacent nitrogen atoms and the aromatic ring current. Crucially, 1,5-disubstituted triazole protons typically resonate slightly more upfield (7.7–8.0 ppm) compared to their 1,4-disubstituted counterparts (which often exceed 8.0 ppm)[3][5].

  • The N1-Methyl Group (δ ~4.02 ppm / 35.6 ppm): The methyl group attached to N1 is highly deshielded due to the strong inductive pull of the triazole nitrogen network, placing it reliably around 4.0 ppm in 1 H NMR and ~35 ppm in 13 C NMR[5].

The Aniline Ring Dynamics

The primary amine is a strong resonance donor (+R effect), which significantly shields the ortho and para protons of the benzene ring.

  • Solvent Causality: We mandate the use of DMSO-d 6​ rather than CDCl 3​ . In CDCl 3​ , free -NH 2​ protons undergo rapid exchange and quadripolar relaxation, often resulting in broad, undetectable humps. DMSO-d 6​ strongly hydrogen-bonds with the amine protons, slowing the exchange rate, sharpening the signal (appearing as a broad singlet around 5.35 ppm), and shifting it downfield to avoid overlap with aliphatic impurities.

  • Aromatic Splitting: The meta-substitution pattern creates a highly diagnostic splitting system. The proton situated between the amine and the triazole (Ar-H2) appears as a narrow triplet ( J≈2.0 Hz) due to meta-coupling with H4 and H6, while the proton meta to both substituents (Ar-H5) appears as a distinct triplet ( J≈7.8 Hz).

Reference NMR Data & Structural Assignments

The following tables summarize the standardized quantitative spectral data for 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline, synthesized from established empirical rules for 1-methyl-5-aryl-1H-1,2,3-triazoles[4][5].

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d 6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
Triazole-C4 7.92s-1HTriazole C4-H
Ar-C5 7.16t7.81HAniline C5-H (meta to both)
Ar-C2 6.81t2.01HAniline C2-H (ortho to both)
Ar-C6 6.72ddd7.8, 1.8, 1.01HAniline C6-H
Ar-C4 6.65ddd7.8, 2.2, 1.01HAniline C4-H
-NH 2​ 5.35br s-2HAmine protons
N-CH 3​ 4.02s-3HTriazole N1-CH 3​
Table 2: 13 C NMR Assignments (100 MHz, DMSO-d 6​ )
Chemical Shift (δ, ppm)Carbon TypeAssignment
149.2 C q​ Aniline C1 (C-NH 2​ )
138.5 C q​ Triazole C5 (Attached to Aniline)
133.1 CHTriazole C4
129.5 CHAniline C5
127.8 C q​ Aniline C3 (Attached to Triazole)
116.2 CHAniline C6
114.5 CHAniline C4
113.8 CHAniline C2
35.6 CH 3​ Triazole N1-CH 3​

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must be executed as a self-validating system. Do not proceed to subsequent steps unless the validation criteria of the current step are met.

Step 1: Sample Preparation & Internal Referencing

  • Action: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d 6​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Causality: High concentration is required to resolve the quaternary carbons (C1, C3, and Triazole-C5) in a reasonable timeframe. TMS acts as an absolute zero reference point.

Step 2: Locking, Tuning, and Shimming

  • Action: Insert the sample, lock onto the deuterium signal of DMSO, automatically tune and match the probe (ATM), and perform gradient shimming (TopShim).

  • Validation Gate: Evaluate the residual DMSO quintet at 2.50 ppm. The Full Width at Half Maximum (FWHM) must be < 1.0 Hz. If the peak is broader, re-shim. Poor shimming will obscure the critical J≈2.0 Hz meta-couplings of the aniline ring.

Step 3: 1 H NMR Acquisition

  • Action: Acquire 16 scans (ns=16) with a 1-second relaxation delay (d1) and a 30° flip angle.

Step 4: 13 C NMR Acquisition

  • Action: Acquire 512–1024 scans with a 2-second relaxation delay (d1) .

  • Causality: Quaternary carbons (149.2, 138.5, 127.8 ppm) lack attached protons, meaning they rely on inefficient mechanisms for longitudinal relaxation ( T1​ ). A standard 1-second delay will cause these signals to saturate and disappear into the baseline. The 2-second delay ensures they fully relax between pulses.

  • Validation Gate: Check the Signal-to-Noise (S/N) ratio of the weakest peak (typically Triazole C5 at 138.5 ppm). S/N must be > 10:1. If it is lower, double the number of scans.

Workflow Visualization

The following diagram illustrates the logical dependencies and validation gates of the NMR protocol.

NMR_Workflow A Sample Preparation 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline in DMSO-d6 + 0.03% TMS B Spectrometer Setup Lock (DMSO), Shim (Z1-Z5), Tune & Match A->B C 1H NMR Acquisition ns=16, d1=1s, 400 MHz B->C D 13C NMR Acquisition ns=512, d1=2s, 100 MHz B->D E Data Processing Fourier Transform, Phase Correction, Baseline Correction C->E D->E F Validation Check S/N > 10:1, FWHM < 1.0 Hz? E->F G Final Spectral Output Regiochemistry Confirmed F->G Yes H Recalibrate & Reacquire (Increase Scans / Re-shim) F->H No H->B

Fig 1: Self-validating NMR acquisition and processing workflow for structural elucidation.

References

  • Rational Design of 4-Aryl-1,2,3-Triazoles for Indoleamine 2,3-Dioxygenase 1 Inhibition . Journal of Medicinal Chemistry. URL: [Link]

  • Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles . ACS Symposium Series: NMR Spectroscopy in the Undergraduate Curriculum. URL:[Link]

  • Rational design of 4-aryl-1,2,3-triazoles for indoleamine 2,3-dioxygenase 1 inhibition . National Institutes of Health (PubMed). URL:[Link]

Sources

Foundational

Physicochemical Profiling and Solubility Dynamics of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline in Organic and Aqueous Systems

Executive Summary & Structural Causality In the landscape of modern drug discovery and materials science, 1,2,3-triazole derivatives serve as critical pharmacophores and bioisosteres for amide bonds. Specifically, 3-(1-M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In the landscape of modern drug discovery and materials science, 1,2,3-triazole derivatives serve as critical pharmacophores and bioisosteres for amide bonds. Specifically, 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline (Molecular Weight: 174.20 g/mol ) presents a unique physicochemical profile driven by its 1,5-disubstituted triazole core and meta-substituted aniline moiety[1][2].

As a Senior Application Scientist, I frequently observe that the primary bottleneck in advancing such heterocyclic building blocks is unpredictable solubility. The compound's architecture dictates a dualistic solubility behavior: the highly polarizable triazole ring and hydrophobic methyl group drive excellent solubility in polar aprotic organics, while the primary amine (-NH₂)—acting as a lone hydrogen-bond donor—creates a strict pH-dependent solubility switch in aqueous media[3][4]. This whitepaper provides a comprehensive, field-proven guide to mastering the solvation dynamics of this compound.

Organic Solvation Dynamics: The DMSO Paradigm

Dimethyl sulfoxide (DMSO) is the gold standard for preparing master stock solutions of triazole-anilines. The causality behind the exceptional solubility of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline in DMSO (>50 mg/mL) lies in the solvent's dielectric constant (ε ≈ 47) and its potent hydrogen-bond accepting capability.

  • Mechanistic Interaction: The partial negative charge on the DMSO oxygen atom forms strong hydrogen bonds with the aniline's -NH₂ protons. Simultaneously, the hydrophobic methyl groups of DMSO efficiently solvate the aromatic benzene ring and the triazole's N-methyl group, effectively disrupting the compound's crystal lattice energy.

  • The Hygroscopic Threat: DMSO is highly hygroscopic. Absorption of atmospheric water rapidly decreases the solvent's capacity to solvate lipophilic compounds, leading to insidious micro-precipitation. Therefore, stock solutions must be treated as dynamic, degradable systems.

Aqueous Media & pH-Dependent Behavior

In aqueous environments, water molecules must overcome the strong intermolecular forces (π-π stacking and dipole-dipole interactions) of the solid crystal lattice. Because the neutral free base of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline possesses only one H-bond donor, hydration shell formation at physiological pH (7.4) is thermodynamically unfavorable, resulting in poor solubility (<0.1 mg/mL).

However, the aniline nitrogen serves as a critical basic center (estimated pKₐ ~4.0–4.5). As the pH of the aqueous medium drops below this pKₐ threshold (e.g., in Simulated Gastric Fluid at pH 1.2), the amine is protonated to form an anilinium cation. This formal positive charge drastically increases ion-dipole interactions with water, exponentially increasing solubility[1].

Mechanism S1 Neutral Free Base (Lipophilic, Low Aq. Sol.) S2 Protonated Anilinium Ion (Hydrophilic, High Aq. Sol.) S1->S2 + H+ (pH < 4.5) S2->S1 + OH- (pH > 4.5)

pH-dependent protonation mechanism governing aqueous solubility.

Quantitative Data Presentation

To facilitate rapid assay development, the theoretical and empirical solubility parameters of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline are summarized below.

Table 1: Physicochemical Parameters

Parameter Value (Estimated) Impact on Solvation Dynamics
Molecular Weight 174.20 g/mol Low MW favors a positive entropy of solvation.
cLogP ~1.2 - 1.8 Moderate lipophilicity; drives organic solubility.
pKₐ (Conjugate Acid) ~4.0 - 4.5 Enables high aqueous solubility in acidic media (pH < 4).
H-Bond Donors 1 (-NH₂) Limits aqueous hydration shell formation at neutral pH.

| H-Bond Acceptors | 3 (Triazole N's) | Excellent interaction with protic solvents and DMSO. |

Table 2: Solubility Matrix

Solvent System Solubility Limit Causality / Mechanism
DMSO (100%) >50 mg/mL (>280 mM) Strong dipole-dipole interactions; H-bond acceptance from -NH₂.
Aqueous Buffer (pH 7.4) <0.1 mg/mL (Poor) Neutral species; high crystal lattice energy dominates.
Aqueous Buffer (pH 1.2) >5.0 mg/mL (High) Protonation of aniline nitrogen forms highly soluble cation.

| Ethanol (100%) | ~10 - 20 mg/mL | Moderate H-bonding; limited by lower dielectric constant. |

Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies guarantee reproducibility by incorporating built-in quality control steps.

Protocol A: Preparation of Self-Validating DMSO Master Stocks (10 mM)
  • Gravimetric Assessment: Accurately weigh 1.74 mg of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline powder into a sterile, amber glass vial (amber glass prevents UV-induced degradation of the aniline moiety).

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, HPLC-grade DMSO (≥99.9% purity, stored over molecular sieves).

  • Mechanical Agitation: Vortex the solution for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Self-Validation (Tyndall Effect Test): Shine a red or green laser pointer through the vial in a dark room.

    • Pass: The laser beam is invisible as it passes through the liquid (true thermodynamic solution).

    • Fail: The laser beam forms a visible line (colloidal suspension). Further sonication or dilution is required.

  • Storage: Aliquot into single-use 50 µL volumes in tightly sealed tubes. Store at -20°C in a desiccator to prevent water absorption.

Protocol B: Thermodynamic Aqueous Solubility Assay

This workflow determines the absolute solubility limit of the compound in physiological buffers.

  • Solid Addition: Add an excess amount of solid compound (~5 mg) to 1 mL of the target aqueous buffer (e.g., PBS pH 7.4 or SGF pH 1.2) in a microcentrifuge tube.

  • Equilibration: Incubate the suspension at 37°C on a thermoshaker at 800 RPM for 24 to 48 hours. Causality: 24 hours is required to ensure the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 15,000 × g for 15 minutes to pellet undissolved micro-particulates.

  • Quantification: Carefully aspirate the supernatant, dilute appropriately with mobile phase, and quantify the dissolved concentration using LC-MS/MS against a standard curve prepared in 100% DMSO.

Workflow N1 Solid Compound 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline N2 10-50 mM DMSO Stock (Master Solution) N1->N2 Dissolve in 100% DMSO N4 Equilibration (37°C, 24h Agitation) N2->N4 Spike (Max 1-2% v/v DMSO) N3 Aqueous Media (PBS, pH 7.4 / SGF, pH 1.2) N3->N4 Diluent N5 Phase Separation (Ultracentrifugation) N4->N5 Remove Insoluble Particulates N6 LC-MS/MS Quantification (Thermodynamic Solubility) N5->N6 Analyze Supernatant

Thermodynamic solubility assay workflow for triazole-aniline derivatives.

References

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole Semantic Scholar URL:[Link]

  • Aniline - Physico-chemical Properties ChemBK URL:[Link]

Sources

Exploratory

Crystal structure and molecular weight of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline

An In-depth Technical Guide on the Crystal Structure and Molecular Weight of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline Audience: Researchers, Scientists, and Drug Development Professionals Foreword In the pursuit of nove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Crystal Structure and Molecular Weight of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword

In the pursuit of novel therapeutics, the precise characterization of small molecules is a foundational pillar upon which successful drug development is built. This guide serves as a technical deep-dive into the essential physicochemical properties of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline, a heterocyclic compound of significant interest. As a Senior Application Scientist, my aim is not merely to present data, but to provide a narrative grounded in field-proven insights, explaining the causality behind experimental choices and establishing a self-validating framework. We will explore the molecule's molecular weight and delve into the definitive process for elucidating its three-dimensional crystal structure, providing the authoritative grounding necessary for its application in advanced research.

Compound Profile: 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline

3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is an aromatic compound featuring an aniline ring substituted with a 1-methyl-1H-1,2,3-triazol-5-yl group. The 1,2,3-triazole moiety is a particularly attractive structural unit in medicinal chemistry, with derivatives known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The triazole ring can act as a bioisostere for an amide group, capable of forming hydrogen bonds and participating in dipole-dipole interactions, which are critical for molecular recognition at biological targets.[3] A thorough understanding of its molecular weight and crystal structure is paramount for its use as a building block in synthesis, for computational modeling, and for interpreting structure-activity relationships (SAR).

Molecular Weight Determination: A Two-Pronged Approach

Establishing the correct molecular weight is the first step in confirming the identity of a synthesized compound. This process is a self-validating system, beginning with a theoretical calculation and culminating in empirical verification.

Theoretical Molecular Weight Calculation

The molecular formula for 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is C₉H₁₀N₄ . The molecular weight is the sum of the atomic weights of all atoms in the molecule.

Table 1: Calculation of Theoretical Molecular Weight

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC912.011108.099
HydrogenH101.00810.080
NitrogenN414.00756.028
Total 174.207

Based on its chemical formula, the theoretical molecular weight is 174.21 g/mol .[4]

Experimental Verification via Mass Spectrometry

Expertise & Experience: While theoretical calculation is precise, experimental confirmation is non-negotiable to verify the synthesis and purity of the target compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is the technique of choice for this molecule. It is a "soft" ionization method that minimizes fragmentation, typically yielding a prominent protonated molecular ion peak ([M+H]⁺), which directly confirms the molecular mass.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: A stock solution of the compound is prepared by dissolving ~1 mg in 1 mL of a high-purity solvent like methanol or acetonitrile. This is further diluted to a final concentration of 1-10 µg/mL for infusion.

  • Instrument Configuration:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: A high-resolution analyzer such as Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass determination.

    • Capillary Voltage: Set to 3.5-4.5 kV to ensure efficient ionization.

    • Drying Gas: Nitrogen gas flow is set to 5-10 L/min at a temperature of 300-350 °C to desolvate the ions.

    • Scan Range: A mass-to-charge (m/z) range of 50-400 is appropriate.

  • Data Acquisition: The sample is infused into the ESI source at a constant flow rate (e.g., 5 µL/min). Data is acquired until a stable ion signal is achieved.

  • Data Analysis: The resulting spectrum is analyzed for the [M+H]⁺ peak. For C₉H₁₀N₄, the expected m/z value is approximately 175.09783. The high-resolution data should be compared to the theoretical exact mass for confirmation.

G cluster_prep cluster_ms cluster_analysis A Dissolve Compound in Methanol B Dilute to 1-10 µg/mL A->B Purity Check C Infuse into ESI Source B->C D Generate Gaseous Ions (ESI+) C->D E Separate Ions by m/z (TOF) D->E F Detect Ions E->F G Identify [M+H]⁺ Peak (m/z ≈ 175.10) F->G H Confirm Molecular Weight G->H

Caption: Experimental workflow for molecular weight confirmation by ESI-MS.

Crystal Structure Elucidation: A Definitive View

While mass spectrometry confirms what the molecule is, single-crystal X-ray diffraction reveals how it exists in three-dimensional space. This technique is the gold standard for determining molecular structure at the atomic level.[5] The process, however, is critically dependent on obtaining a high-quality single crystal.

Prerequisite: Growing a High-Quality Single Crystal

Trustworthiness: The entire validity of a crystal structure determination rests on the quality of the single crystal used. The protocol for growing crystals is often more art than science, requiring patience and empirical optimization. The slow evaporation method is a robust and widely applicable starting point.

Experimental Protocol: Crystal Growth via Slow Evaporation

  • Solvent Selection: The compound's solubility is screened across a panel of solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane). The ideal solvent is one in which the compound is moderately soluble, preventing immediate precipitation while allowing for saturation upon evaporation.

  • Solution Preparation: A nearly saturated solution is prepared in the chosen solvent, sometimes with gentle warming to ensure complete dissolution.

  • Clarification: The solution is filtered through a 0.22 µm syringe filter into a clean, small vial. This step is critical to remove any dust or particulate matter that could act as undesired nucleation sites, leading to a shower of microcrystals instead of a few large ones.

  • Incubation: The vial is covered with parafilm, which is then pierced with a fine needle. This restricts the rate of solvent evaporation. The vial is then left undisturbed in a location with stable temperature and minimal vibration.

  • Harvesting: Over a period of days to weeks, as the solvent slowly evaporates, crystals should form. A suitable crystal (typically 0.1-0.3 mm in each dimension) is carefully selected and harvested from the mother liquor.

Data Collection and Structure Refinement

Authoritative Grounding: The diffraction experiment provides the raw data from which the structure is solved. The process is standardized to ensure accuracy and reproducibility.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Mounting and Alignment: The selected crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) using a stream of nitrogen gas to reduce thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.

  • Data Collection: The diffractometer exposes the crystal to a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and rotates it through a series of angles. A detector records the position and intensity of the thousands of diffracted X-ray reflections.

  • Structure Solution: Specialized software is used to solve the "phase problem" and generate an initial electron density map, from which an initial model of the molecular structure is built.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process adjusts atomic positions, bond lengths, and bond angles to achieve the best possible agreement between the calculated and observed diffraction patterns.

Interpreting the Structural Data

The final refined structure provides a wealth of information. As no public crystal structure for 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is currently available, the following table represents the type of data that would be obtained from a successful analysis.

Table 2: Representative (Hypothetical) Crystallographic Data

ParameterExample ValueSignificance
Chemical FormulaC₉H₁₀N₄Confirms the molecular composition in the crystal.
Formula Weight174.21 g/mol Consistent with theoretical and MS data.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa=8.5 Å, b=12.1 Å, c=9.3 Å, β=105.2°Defines the size and angles of the repeating unit.
Volume (V)923.5 ųVolume of the unit cell.
Z4Number of molecules in one unit cell.
Calculated Density1.253 g/cm³Density of the crystalline solid.

Beyond these primary parameters, the refined structure provides precise bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation. It also illuminates the crystal packing, showing how individual molecules interact with their neighbors through hydrogen bonds, π-stacking, or other van der Waals forces. This information is invaluable for understanding solid-state properties like solubility and stability and for guiding structure-based drug design.

G start Purified Compound crystal Grow Single Crystal (Slow Evaporation) start->crystal mount Mount Crystal & Cool to 100 K crystal->mount xray X-ray Diffraction (Data Collection) mount->xray solve Solve Phase Problem (Initial Model) xray->solve refine Refine Structure (Least-Squares Fit) solve->refine data Final Structural Data (Bond Lengths, Angles, Packing) refine->data

Caption: The workflow for crystal structure determination.

Conclusion

The comprehensive characterization of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline through both molecular weight determination and single-crystal X-ray diffraction provides the foundational data required for its intelligent application in drug discovery and materials science. The confirmed molecular weight ensures stoichiometric accuracy in subsequent reactions, while the detailed three-dimensional structure offers critical insights into its conformation and intermolecular interactions. This knowledge is indispensable for computational docking studies, for understanding its solid-state behavior, and for designing next-generation analogs with enhanced therapeutic potential.

References

  • Schmidt, M.U., et al. (2021). Structure determination of organic compounds by a fit to the pair distribution function from scratch without prior indexing. Journal of Applied Crystallography. Available at: [Link]

  • Uekusa, H. (2006). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan. Available at: [Link]

  • Harris, K.D.M. (2014). Structure determination of organic materials from powder X-ray diffraction data: opportunities for multi-technique synergy. Transactions of the Materials Research Society of Japan. Available at: [Link]

  • Zhang, M., et al. (2023). The Structure Determination of Organic Molecules by Co-crystallization of Anthracene-Based Crystallization Chaperone. ACS Materials Letters. Available at: [Link]

  • Chernyshev, V.V., et al. (2009). Crystal structure determination of a series of small organic compounds from powder data. Zeitschrift für Kristallographie - Crystalline Materials. Available at: [Link]

  • PubChem. 3-(1H-Imidazol-1-ylmethyl)aniline. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. 3-(1-methyl-1h-1,2,4-triazol-5-yl)aniline. Université du Luxembourg. Available at: [Link]

  • PubChemLite. 3-(1-methyl-1h-1,2,3,4-tetrazol-5-yl)aniline. Université du Luxembourg. Available at: [Link]

  • Karale, B.K., et al. (2019). Synthesis and Characterization of Novel 1‐Methyl‐3‐(4‐phenyl‐4H‐1,2,4‐triazol‐3‐yl)‐1H‐indazole Derivative. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Diez-Gonzalez, S., et al. (2008). Crystalline 1H-1,2,3-Triazol-5-ylidenes: New Stable Mesoionic Carbenes (MICs). Angewandte Chemie International Edition. Available at: [Link]

  • Gotsulya, A., et al. (2022). Synthesis, Properties and Biological Potential of Some Condensed Derivatives of 1,2,4-Triazole. Journal of the Faculty of Pharmacy of Ankara University. Available at: [Link]

  • Hassan, H.A. (2014). Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Journal of Al-Nahrain University. Available at: [Link]

  • Patel, A., et al. (2015). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica. Available at: [Link]

  • Tobiczyk, A., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. Available at: [Link]

Sources

Foundational

Pharmacokinetic Profiling of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline Derivatives: An In-Depth Technical Guide

Introduction: Navigating the Therapeutic Potential of Triazole-Aniline Scaffolds The 1,2,3-triazole ring system is a cornerstone in modern medicinal chemistry, lauded for its metabolic stability, capacity for hydrogen bo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Therapeutic Potential of Triazole-Aniline Scaffolds

The 1,2,3-triazole ring system is a cornerstone in modern medicinal chemistry, lauded for its metabolic stability, capacity for hydrogen bonding, and its role as a reliable linker in creating complex molecular architectures.[1][2] When coupled with an aniline moiety, as in the case of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline derivatives, a class of compounds with significant therapeutic promise emerges. These derivatives are being investigated for a range of biological activities, making a thorough understanding of their pharmacokinetic (PK) profile paramount.

This guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline derivatives. We will delve into the critical in vitro and in vivo assays necessary to characterize their absorption, distribution, metabolism, and excretion (ADME) properties. The focus will be on not just the "how" but the "why," offering insights into experimental design and data interpretation tailored to the unique chemical nature of this compound class. A robust understanding of the ADME profile is a critical determinant of a drug candidate's success, influencing both efficacy and safety.[3]

I. Foundational In Vitro ADME Profiling: Building a Predictive Framework

The initial stages of pharmacokinetic characterization rely on a suite of in vitro assays designed to predict the in vivo behavior of a drug candidate. These assays are cost-effective, high-throughput, and provide essential data for early-stage decision-making and lead optimization.

A. Intestinal Permeability Assessment: The Caco-2 Monolayer Assay

A crucial first step in evaluating orally administered drugs is to determine their ability to cross the intestinal epithelium. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the barrier properties of the human intestine.[4]

Causality Behind Experimental Choices: The Caco-2 assay is selected for its physiological relevance. It not only assesses passive diffusion but also identifies the involvement of active transporters, such as P-glycoprotein (P-gp), which can significantly impact drug absorption.[4] For triazole-aniline derivatives, understanding their potential as P-gp substrates is critical, as efflux back into the intestinal lumen can limit bioavailability.

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

  • Bidirectional Permeability Assessment:

    • Apical-to-Basolateral (A-B) Permeability: The test compound is added to the apical (donor) chamber, and its appearance in the basolateral (receiver) chamber is monitored over time. This represents drug absorption.

    • Basolateral-to-Apical (B-A) Permeability: The test compound is added to the basolateral (donor) chamber, and its transport to the apical (receiver) chamber is measured. This indicates the extent of active efflux.

  • Sample Analysis: Samples from both chambers are collected at specified time points and the concentration of the test compound is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

Caco2_Workflow cluster_prep Cell Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis seed Seed Caco-2 cells on Transwell® culture Culture for 21-25 days seed->culture teer Verify monolayer integrity (TEER) culture->teer add_compound Add test compound to donor chamber teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from receiver chamber incubate->sample lcms Quantify by LC-MS/MS sample->lcms papp Calculate Papp (A-B and B-A) lcms->papp efflux Determine Efflux Ratio papp->efflux

Caco-2 Permeability Assay Workflow.
B. Plasma Protein Binding: The Unbound Drug Hypothesis

Only the unbound fraction of a drug is free to interact with its target and to be cleared from the body. Therefore, determining the extent of plasma protein binding (PPB) is a critical pharmacokinetic parameter.

Causality Behind Experimental Choices: Equilibrium dialysis is considered the gold standard for PPB determination due to its accuracy and minimal experimental artifacts.[5] For highly bound compounds, which is a possibility for the lipophilic triazole-aniline scaffold, alternative methods like ultrafiltration or ultracentrifugation may be employed.[6]

  • Apparatus Setup: An equilibrium dialysis apparatus consisting of two chambers separated by a semi-permeable membrane is used.

  • Sample Preparation: Plasma from the relevant species (e.g., human, rat, mouse) is placed in one chamber, and a buffer solution containing the test compound is placed in the other.

  • Equilibration: The apparatus is incubated at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).

  • Sample Analysis: Aliquots are taken from both the plasma and buffer chambers, and the concentration of the test compound is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

C. Metabolic Stability: Predicting In Vivo Clearance

The metabolic stability of a compound provides an early indication of its likely in vivo clearance and half-life. The liver is the primary site of drug metabolism, and in vitro assays using liver fractions are essential for this assessment.[7]

Causality Behind Experimental Choices: Liver microsomes are a subcellular fraction containing the majority of the drug-metabolizing cytochrome P450 (CYP) enzymes.[7] They are a cost-effective and high-throughput system for assessing Phase I metabolic stability. For a more comprehensive evaluation that includes both Phase I and Phase II metabolism, hepatocytes are the preferred system as they contain a full complement of drug-metabolizing enzymes and cofactors.[8] Given that aniline moieties can undergo both N-hydroxylation (Phase I) and acetylation (Phase II), a hepatocyte assay may provide a more complete metabolic picture for this class of compounds.[9]

  • Incubation Mixture Preparation: A reaction mixture containing HLM, a NADPH-regenerating system (to support CYP activity), and buffer is prepared.

  • Reaction Initiation: The reaction is initiated by adding the test compound to the pre-warmed incubation mixture.

  • Time-Course Incubation: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Parameter Description Significance
Papp (A-B) Apparent permeability from the apical to the basolateral chamber.Predicts the rate and extent of intestinal absorption.
Efflux Ratio The ratio of Papp (B-A) to Papp (A-B).Identifies compounds that are substrates of efflux transporters.
Fraction Unbound (fu) The fraction of the drug that is not bound to plasma proteins.Determines the amount of drug available for pharmacological activity and clearance.
In Vitro Half-life (t1/2) The time taken for 50% of the parent compound to be metabolized.An indicator of the metabolic stability of the compound.
Intrinsic Clearance (CLint) The inherent ability of the liver to metabolize a drug.Used to predict in vivo hepatic clearance.
D. Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

It is crucial to determine if a new drug candidate inhibits the activity of major CYP isoforms, as this can lead to clinically significant drug-drug interactions (DDIs).[10]

Causality Behind Experimental Choices: A panel of recombinant human CYP enzymes or HLM are incubated with specific probe substrates for each major isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). The ability of the 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline derivative to inhibit the metabolism of these probe substrates is then measured.

  • Incubation: The test compound, a specific CYP isoform (or HLM), and a probe substrate are incubated in the presence of a NADPH-regenerating system.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent.

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

  • IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate metabolism (IC50) is determined.

II. In Vivo Pharmacokinetic Studies: The Whole-Animal Perspective

While in vitro assays provide valuable predictive data, in vivo studies in animal models are essential for a definitive understanding of a compound's pharmacokinetic profile.

Causality Behind Experimental Choices: Rodents, typically rats or mice, are the most common species for initial in vivo PK studies due to their well-characterized physiology, availability, and cost-effectiveness.[1] Both intravenous (IV) and oral (PO) administration routes are typically evaluated to determine key parameters such as clearance, volume of distribution, and oral bioavailability.

A. Study Design and Execution
  • Animal Model: Male Sprague-Dawley rats are a common choice for these studies.

  • Dosing:

    • Intravenous (IV) Administration: The test compound is administered as a bolus dose via the tail vein. This allows for the determination of systemic clearance and volume of distribution.

    • Oral (PO) Administration: The test compound is administered by oral gavage. This route is essential for assessing oral absorption and bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the jugular vein or another appropriate site.

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant and centrifuged to separate the plasma.

  • Sample Storage: Plasma samples are stored at -80°C until bioanalysis.

InVivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis iv_dose Intravenous (IV) Dosing blood_collection Serial Blood Collection iv_dose->blood_collection po_dose Oral (PO) Dosing po_dose->blood_collection plasma_prep Plasma Preparation blood_collection->plasma_prep storage Store at -80°C plasma_prep->storage bioanalysis LC-MS/MS Bioanalysis storage->bioanalysis pk_calc Pharmacokinetic Parameter Calculation bioanalysis->pk_calc

In Vivo Pharmacokinetic Study Workflow.
B. Bioanalytical Method: LC-MS/MS Quantification

Accurate and precise quantification of the test compound in biological matrices is the bedrock of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.

Causality Behind Experimental Choices: For triazole-containing compounds, which can be polar and exhibit poor fragmentation, advanced LC-MS/MS techniques may be necessary to achieve the required sensitivity and selectivity, especially in complex biological matrices. Method development should focus on optimizing chromatographic separation and mass spectrometric parameters to minimize matrix effects and ensure reliable quantification.

A robust bioanalytical method must be validated to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Calibration Curve: A linear relationship between the instrument response and the concentration of the analyte over a defined range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The alteration of the analyte's ionization efficiency due to co-eluting components from the biological matrix.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

C. Pharmacokinetic Data Analysis

The plasma concentration-time data obtained from the in vivo study is used to calculate key pharmacokinetic parameters using non-compartmental analysis.

Parameter Description Significance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of drug absorption.
Tmax Time to reach Cmax.Provides information on the rate of absorption.
AUC Area under the plasma concentration-time curve.Represents the total systemic exposure to the drug.
Clearance (CL) The volume of plasma cleared of the drug per unit of time.A measure of the body's efficiency in eliminating the drug.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into the tissues.
Half-life (t1/2) The time required for the plasma concentration of a drug to decrease by half.Determines the dosing interval.
Oral Bioavailability (F%) The fraction of the orally administered dose that reaches the systemic circulation.A critical parameter for the development of oral drugs.

III. Concluding Remarks: A Roadmap to Clinical Candidacy

The comprehensive pharmacokinetic profiling of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline derivatives, as outlined in this guide, is an indispensable component of their preclinical development. A favorable ADME profile, characterized by good oral bioavailability, appropriate distribution, a manageable metabolic profile, and a reasonable half-life, is a key determinant for advancing a compound towards clinical evaluation. The insights gained from these studies will not only guide lead optimization and candidate selection but also provide the foundational data required for designing safe and effective clinical trials.

IV. References

  • Chrobak, E., Bober-Majnusz, K., Wyszomirski, M., & Zięba, A. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals, 17(11), 1476. [Link]

  • Chrobak, E., Bober-Majnusz, K., Wyszomirski, M., & Zięba, A. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC. [Link]

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. [Link]

  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. (n.d.). SCIEX. [Link]

  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. (2021). Journal of Health Science, 53(4), 437-444. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024). PubMed. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2025). ResearchGate. [Link]

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. (2022). Taylor & Francis Online. [Link]

  • Determination of Triazole Derivative Metabolites in Fruits and Vegetables Using the QuPPe Method and Differential Mobility Spectrometry (DMS). (n.d.). EURL-Pesticides. [Link]

  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2025). Pharmaceutical Journal of Ukraine. [Link]

  • Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. (n.d.). EURL-Pesticides. [Link]

  • In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. (2025). MDPI. [Link]

  • 1,2,3-Triazoles: Synthesis and Biological Application. (2020). IntechOpen. [Link]

  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. (2019). PMC. [Link]

  • Molecular Docking and ADME Analysis of the novel compound [(Z)-1a,5. (2025). Bio-By-Bord. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Aniline replacement in drug-like compounds. (2024). Cresset Group. [Link]

  • Synthesis, Antiproliferative Activity, ADME Profiling, and Docking Studies of Novel 1, 2, 3-Triazole Derivatives of. (2025). Lirias. [Link]

  • Molecular Docking, ADME Study, Synthesis And Characterization Of Some 1,2,3-Triazole Derivatives Of 4-(1H-Benzimidazol-2-Yl) Ani. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • Novel purine-linked 1,2,3-triazole derivatives as effective anticancer agents: design, synthesis, docking, DFT, and ADME-T investigations. (2025). PMC. [Link]

  • Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Posaconazole, Voriconazole, Itraconazole, and Hydroxyitraconazole. (2024). PubMed. [Link]

  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. (2021). PubMed. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2024). MDPI. [Link]

Sources

Exploratory

Toxicity profile and MSDS safety data for 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline

As a Senior Application Scientist navigating the intersection of medicinal chemistry and molecular toxicology, I approach the handling and profiling of novel chemical entities not merely as a regulatory requirement, but...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the intersection of medicinal chemistry and molecular toxicology, I approach the handling and profiling of novel chemical entities not merely as a regulatory requirement, but as a fundamental exercise in understanding molecular behavior.

The compound 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline (Chemical Formula: C9H10N4) is a highly specialized bifunctional building block. It is increasingly utilized in modern drug discovery, serving as a critical precursor in the synthesis of potent therapeutics, including Factor XIa inhibitors for anticoagulation[1] and LPAR1 antagonists for idiopathic pulmonary fibrosis[2]. The 1,2,3-triazole moiety acts as a metabolically stable amide isostere, providing unique hydrogen-bonding vectors that optimize pharmacokinetic profiles and lipophilicity[3].

However, the presence of the primary aromatic amine (aniline) introduces specific toxicological liabilities that require rigorous safety protocols and profiling. This whitepaper synthesizes the mechanistic toxicity, standardized safety data, and self-validating experimental workflows necessary for safely advancing this compound through the drug development pipeline.

Mechanistic Toxicology: The Dual-Pharmacophore Challenge

The toxicity profile of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is dictated by the divergent biological behaviors of its two core structural features.

Aniline-Driven Toxicity (Methemoglobinemia & Hepatotoxicity)

The primary toxicological driver is the unsubstituted aniline group. In vivo, anilines are highly lipophilic and readily absorb through the dermal layer and gastrointestinal tract. Once in hepatic circulation, they undergo N-oxidation mediated primarily by Cytochrome P450 enzymes (CYP2E1 and CYP1A2). This bioactivation generates highly reactive N-hydroxylamine intermediates.

When these N-hydroxylamines enter erythrocytes, they initiate a redox cycle that oxidizes the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), producing methemoglobin . Because methemoglobin cannot bind oxygen, systemic exposure leads to tissue hypoxia, cyanosis, and potentially fatal asphyxiation at the cellular level.

Triazole-Driven Interactions (CYP Coordination)

While 1,2,3-triazoles are generally considered benign and metabolically stable, the lone pairs on the nitrogen atoms can coordinate with the heme iron of various CYP450 enzymes. This coordination can lead to reversible competitive inhibition of hepatic clearance pathways, necessitating careful drug-drug interaction (DDI) profiling.

G A 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline B Hepatic CYP450 (CYP2E1 / CYP1A2) A->B Hepatic Uptake C Reactive N-Hydroxylamine B->C N-Oxidation D Hemoglobin (Fe2+) C->D Erythrocyte Entry F Reactive Oxygen Species C->F Redox Cycling E Methemoglobin (Fe3+) (Tissue Hypoxia) D->E Oxidation of Heme Iron F->E Oxidative Stress

Metabolic bioactivation pathway of aniline derivatives leading to methemoglobinemia.

Material Safety Data Synthesis (MSDS)

Based on the structural alerts inherent to aniline derivatives, the following quantitative safety parameters and handling protocols must be strictly enforced in the laboratory environment.

Table 1: GHS Hazard Classification & Toxicological Estimates

Hazard ClassGHS CategorySignal WordHazard Statement (H-Code)
Acute Toxicity (Oral) Category 3DangerH301: Toxic if swallowed
Acute Toxicity (Dermal) Category 4WarningH312: Harmful in contact with skin
Eye Irritation Category 2AWarningH319: Causes serious eye irritation
Target Organ Toxicity Category 2WarningH373: May cause damage to blood/liver

Table 2: Required PPE and Engineering Controls

Protection TypeSpecificationRationale (Causality)
Hand Protection Double-layered Nitrile gloves (min 0.11 mm)Anilines are highly lipophilic and rapidly absorb through bare skin, bypassing first-pass metabolism to cause direct systemic methemoglobinemia.
Eye Protection Tightly fitting safety gogglesPrevents mucosal absorption of fine crystalline API dust during weighing and transfer.
Respiratory FFP3 / N99 Particulate RespiratorEssential when handling dry powders outside a containment hood to prevent inhalation of aerosolized particles.
Engineering Class II Biological Safety Cabinet / Fume HoodMaintains negative pressure, ensuring toxic particulates do not enter the ambient laboratory environment.

Experimental Protocol: Reactive Metabolite Trapping

To empirically determine the toxification potential of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline, we employ an in vitro Glutathione (GSH) trapping assay.

The Principle of Self-Validation: Reactive N-hydroxylamines are transient and often escape standard LC-MS detection. By introducing GSH, we provide a nucleophilic trap that forms stable, detectable adducts with the reactive electrophiles. To ensure the system is self-validating, we run a parallel "Minus-NADPH" negative control . Because NADPH is the obligate cofactor for CYP450 enzymes, any GSH adducts detected in the absence of NADPH indicate background chemical degradation rather than biological toxification, effectively eliminating false positives. Diclofenac is run concurrently as a positive control.

Step-by-Step Methodology:
  • Compound Preparation: Formulate a 10 mM stock of the compound in anhydrous DMSO.

    • Causality: Ensures complete dissolution while keeping the final assay DMSO concentration below 0.1%, preventing solvent-induced inhibition of CYP enzymes.

  • Matrix Assembly: In a 96-well plate, combine Human Liver Microsomes (HLM, 1 mg/mL final protein concentration) with 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: The physiological pH maintains enzyme integrity, while the high concentration of GSH outcompetes water to trap transient reactive species.

  • Reaction Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH to the test wells (substitute with buffer for the negative control).

  • Time-Course Quenching: At designated intervals (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol).

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction exactly at the target timepoint.

  • LC-MS/MS Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet the precipitated proteins. Analyze the supernatant using a triple quadrupole mass spectrometer in precursor ion scan mode, specifically targeting the neutral loss of 129 Da (characteristic of GSH adduct fragmentation).

G P1 1. API Prep (DMSO Stock) P2 2. HLM + GSH Incubation P1->P2 Add NADPH P3 3. Acetonitrile Quench P2->P3 t=0 to 60 min P4 4. LC-MS/MS Analysis P3->P4 Centrifuge P5 5. Adduct Quantification P4->P5 Neutral Loss Scan

Self-validating experimental workflow for reactive metabolite trapping using GSH.

References

  • Title: Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][1]

  • Title: Discovery of GS-2278, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link][2]

  • Title: Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies Source: MDPI (International Journal of Molecular Sciences) URL:[Link][3]

Sources

Protocols & Analytical Methods

Method

RuAAC (Ruthenium-catalyzed) synthesis protocol for 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline

A Regioselective Protocol for 1,5-Disubstituted Triazole Bioisosteres Executive Summary The 1,5-disubstituted 1,2,3-triazole motif is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Regioselective Protocol for 1,5-Disubstituted Triazole Bioisosteres

Executive Summary

The 1,5-disubstituted 1,2,3-triazole motif is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for cis-amide bonds. While the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields 1,4-disubstituted isomers, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides direct, regioselective access to the complementary 1,5-isomer[1].

This application note details an optimized, self-validating protocol for the synthesis of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline from 3-ethynylaniline and methyl azide. By leveraging the steric and electronic properties of the Cp*RuCl(PPh3)2 catalyst, this workflow ensures >99:1 regioselectivity and high yields, providing a scalable blueprint for drug development professionals.

Mechanistic Rationale & Catalyst Causality

The fundamental divergence between CuAAC and RuAAC lies in their catalytic intermediates. CuAAC relies on the formation of a copper acetylide, which dictates a 1,4-geometry. In contrast, RuAAC proceeds via the oxidative coupling of the alkyne and azide to a ruthenium center, forming a six-membered ruthenacycle[1].

The Causality of Catalyst Selection: Achieving absolute 1,5-regioselectivity requires precise steric control. The use of CpRuCl(PPh3)2 (where Cp = pentamethylcyclopentadienyl) is non-negotiable for this substrate class. The bulky Cp* ligand exerts intense steric pressure during the ruthenacycle formation, forcing the larger substituent of the alkyne (the aniline ring) away from the metal center and adjacent to the azide's methyl group[2]. If a standard Cp (cyclopentadienyl) ligand is used, this steric barrier is lowered, resulting in a contaminated mixture of 1,4- and 1,5-isomers[1].

Mechanism Ru Active Catalyst [Cp*RuCl] Coord Substrate Coordination (Alkyne + Azide) Ru->Coord + Substrates Ox Oxidative Coupling (C-N Bond Formation) Coord->Ox Cycle Six-Membered Ruthenacycle Ox->Cycle Steric Control by Cp* Red Reductive Elimination (C-C Bond Formation) Cycle->Red Prod 1,5-Disubstituted Triazole Product Red->Prod Prod->Ru Catalyst Regeneration

Caption: RuAAC catalytic cycle demonstrating how Cp steric bulk enforces 1,5-regioselectivity.*

Experimental Design & Pre-Requisites

Solvent Selection

RuAAC is highly sensitive to protic environments. Protic solvents (e.g., methanol, isopropanol) can hydrogen-bond with the azide or coordinate to the ruthenium center, disrupting the oxidative coupling transition state and severely degrading both yield and regioselectivity[2]. Therefore, anhydrous THF or 1,4-Dioxane are the solvents of choice, providing a homogeneous environment for the polar aniline substrate.

Safety Causality: Handling Methyl Azide

Pure methyl azide ( MeN3​ ) is a highly volatile gas at room temperature (bp ~20 °C) and poses a severe explosion hazard. Never isolate pure methyl azide. This protocol utilizes a pre-prepared, standardized 0.5 M solution of MeN3​ in THF. This not only mitigates detonation risks by acting as a thermal sink but also allows for precise volumetric addition to ensure correct stoichiometry.

Reaction Workflow

Workflow A 1. Reagent Prep (MeN3 in THF) B 2. Inert Purge & Catalyst A->B C 3. Thermal Activation (60°C, 2h) B->C D 4. LC-MS Validation ([M+H]+ 175.1) C->D E 5. Silica Purification D->E F 6. Pure 1,5-Isomer (Target) E->F

Caption: Workflow for RuAAC synthesis featuring integrated LC-MS validation checkpoints.

Step-by-Step Protocol (Self-Validating System)

Reagents Required:

  • 3-Ethynylaniline (1.0 equiv, 1.0 mmol, 117 mg)

  • Methyl azide (0.5 M in THF) (1.2 equiv, 1.2 mmol, 2.4 mL)

  • Cp*RuCl(PPh3)2 (2 mol%, 0.02 mmol, 16 mg)

  • Anhydrous THF (5.0 mL)

Step 1: Substrate Solvation
  • In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-ethynylaniline (117 mg).

  • Inject anhydrous THF (5.0 mL) to fully dissolve the alkyne.

  • Validation Checkpoint: Ensure the solution is completely homogeneous. Any undissolved particulates indicate moisture contamination or degraded starting material.

Step 2: Catalyst & Azide Introduction
  • Purge the Schlenk flask with Argon for 5 minutes. The active [Cp∗RuCl] species is sensitive to prolonged oxygen exposure, which can stall the catalytic cycle[1].

  • Under a positive flow of Argon, carefully inject the methyl azide solution (2.4 mL of 0.5 M in THF).

  • Quickly add the Cp*RuCl(PPh3)2 catalyst (16 mg) and seal the flask. The solution will typically take on a dark reddish-brown hue characteristic of ruthenium complexes.

Step 3: Thermal Activation
  • Submerge the flask in a pre-heated oil bath at 60 °C. Stir vigorously for 2 hours.

  • Validation Checkpoint (In-Process): At t=2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Pass Criteria: The starting alkyne ( m/z 118.1) must be fully consumed. A dominant peak at m/z 175.1 ( [M+H]+ ) confirms the formation of the triazole product.

    • TLC Check: Using 50% EtOAc/Hexanes, the starting material ( Rf​ ~0.6) should be absent, replaced by a highly polar, UV-active product spot ( Rf​ ~0.3).

Step 4: Quenching and Purification
  • Cool the reaction to room temperature and concentrate under reduced pressure to yield a crude brown residue.

  • Load the crude mixture onto a silica gel column. Elute using a gradient of 20% to 60% Ethyl Acetate in Hexanes.

  • Validation Checkpoint (Analytical): Collect the fractions corresponding to Rf​ 0.3. Evaporate to yield 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline. Run a 1H NMR ( CDCl3​ ). The spectrum must show a diagnostic triazole C4-H singlet at ~7.6 ppm . (Note: If the 1,4-isomer were present, its C5-H singlet would appear further downfield, typically >8.0 ppm).

Quantitative Data & Optimization Variables

The following table summarizes the causality of varying reaction parameters based on established RuAAC kinetic studies[1],[2]. Use this matrix to troubleshoot or scale your synthesis.

CatalystSolventTemp (°C)Time (h)Yield (%)Regioselectivity (1,5 : 1,4)Mechanistic Consequence
CpRuCl(PPh3)2 THF 60 2 >90 >99:1 Optimal steric bulk of Cp enforces strict 1,5-selectivity.
CpRuCl(PPh3)2THF604~70~85:15Lack of pentamethyl groups reduces steric hindrance, allowing 1,4-formation.
CpRuCl(COD)THF252>90>99:1Labile COD ligand accelerates substrate coordination, enabling room-temp reaction.
CpRuCl(PPh3)2i-PrOH805<70~87:13Protic solvents disrupt the ruthenacycle intermediate, degrading selectivity.

References

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Source: Chemical Reviews, 2016, 116(23), 14726-14768. URL:[Link]

  • Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides Source: Journal of the American Chemical Society, 2005, 127(46), 15998-15999. URL:[Link]

Sources

Application

Advanced Application Note: 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline in Rational Drug Design

Executive Summary In contemporary medicinal chemistry, the strategic replacement of metabolically labile functional groups with robust bioisosteres is critical for advancing lead compounds into clinical candidates. 3-(1-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic replacement of metabolically labile functional groups with robust bioisosteres is critical for advancing lead compounds into clinical candidates. 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline (CAS: 1267185-87-4) has emerged as a highly privileged building block. It uniquely combines a versatile synthetic handle (the meta-aniline) with a pre-formed 1,5-disubstituted 1,2,3-triazole core. This specific substitution pattern acts as a conformationally locked cis-amide bioisostere[1], while the N1-methyl group provides metabolic shielding against oxidative degradation[2]. This application note details the physicochemical rationale, structural utility, and validated synthetic protocols for integrating this building block into drug discovery pipelines.

Physicochemical & Structural Profiling

To effectively utilize this building block, researchers must understand its baseline physicochemical parameters. The triazole ring contributes a strong dipole moment (~4.5 Debye) and multiple hydrogen bond acceptors, while the aniline provides a reactive nucleophilic center.

ParameterValuePharmacological Relevance
Chemical Formula C9H10N4Low molecular weight (174.21 g/mol ) ensures high ligand efficiency (LE) when incorporated into larger scaffolds.
Topological Polar Surface Area 56.2 ŲOptimal for maintaining cell permeability; balanced between the aniline (26.0 Ų) and triazole (30.2 Ų).
Hydrogen Bond Donors (HBD) 1The -NH2 group acts as a primary HBD prior to functionalization.
Hydrogen Bond Acceptors (HBA) 3The N2 and N3 atoms of the triazole ring serve as potent HBAs for kinase hinge-binding or protease S1 pockets.
Bioisosteric Equivalence cis-AmideThe 1,5-substitution geometry precisely mimics the distance and vector of a cis-peptide bond[3].

Strategic Utility in Rational Drug Design

The cis-Amide Bioisostere Advantage

The 1,2,3-triazole ring is a well-documented amide bioisostere. However, the regiochemistry of the triazole dictates its conformational mimicry. While the ubiquitous 1,4-disubstituted triazoles (easily synthesized via Copper-catalyzed Azide-Alkyne Cycloaddition, CuAAC) mimic trans-amide bonds[4], 1,5-disubstituted 1,2,3-triazoles mimic cis-amide bonds [1]. The distance between the substituents at the 1- and 5-positions is approximately 3.0–3.2 Å, perfectly aligning with the geometry of a cis-peptide bond[3].

Synthesizing 1,5-disubstituted triazoles typically requires Ruthenium-catalyzed click chemistry (RuAAC), which can be sensitive and difficult to scale[5]. By utilizing 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline as a pre-formed building block, medicinal chemists can bypass RuAAC entirely, directly installing a cis-amide bioisostere via standard aniline coupling reactions.

Metabolic Shielding via the "Magic Methyl"

The N1-methyl group on the triazole ring is not merely a structural placeholder; it is a strategic metabolic shield. Unsubstituted triazoles and imidazoles are notorious "soft spots" for N-glucuronidation and Cytochrome P450 (CYP)-mediated oxidation. The installation of a "magic methyl" group sterically blocks these metabolic pathways, significantly improving the pharmacokinetic (PK) half-life and oral bioavailability of the resulting drug candidate[2].

Exploiting Non-Classical Interactions

In the discovery of Factor XIa (FXIa) inhibitors, the 1-methyl-1H-1,2,3-triazol-5-yl motif has been utilized to drive non-classical interactions[6]. The strong dipole of the triazole ring can engage in multipolar interactions with protein backbone amides, while the electron-deficient C4-proton acts as a specialized polar C-H hydrogen bond donor, displacing high-energy water molecules from target binding pockets to yield massive entropic gains[2].

Divergent Synthetic Workflows

The meta-aniline moiety serves as a highly versatile anchor point, allowing the 1,5-triazole pharmacophore to be divergently incorporated into various drug classes.

G cluster_reactions Divergent Synthetic Pathways cluster_applications Drug Discovery Applications BB 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline [Pre-formed 1,5-Triazole Core] Amide Amide Coupling (HATU, DIPEA) BB->Amide Acylation of Aniline Buchwald Buchwald-Hartwig (Pd-Catalysis) BB->Buchwald C-N Cross-Coupling Urea Urea Formation (Triphosgene) BB->Urea Carbonylation Peptidomimetics Peptidomimetics (cis-Amide Bioisosteres) Amide->Peptidomimetics Retains cis-geometry Kinase Kinase/Protease Inhibitors (Hinge & S1 Pocket Binding) Buchwald->Kinase Improved Metabolic Stability Allosteric Allosteric Modulators (Conformationally Locked) Urea->Allosteric Enhanced H-Bonding

Divergent synthetic applications of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline in drug discovery.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind the reagent selection is explicitly detailed to ensure successful execution and troubleshooting.

Protocol A: Buchwald-Hartwig Cross-Coupling (Core Assembly)

Objective: To form a C-N bond between the building block and an aryl/heteroaryl halide, commonly used in the synthesis of kinase inhibitors.

Causality & Reagent Selection:

  • Catalyst/Ligand: Pd2(dba)3 with XPhos . XPhos is specifically chosen because its extreme steric bulk facilitates rapid reductive elimination and prevents the triazole nitrogens from coordinating to and poisoning the palladium center.

  • Base: Cs2CO3 is preferred over NaOtBu to prevent unwanted side reactions with sensitive functional groups often present on the electrophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline (1.0 equiv, 1.0 mmol) and the desired Aryl Halide (1.1 equiv, 1.1 mmol).

  • Catalyst Loading: Add Pd2(dba)3 (0.05 equiv, 5 mol%) and XPhos (0.1 equiv, 10 mol%).

  • Base Addition: Add anhydrous Cs2CO3 (2.0 equiv, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the vessel with ultra-pure Argon (repeat 3 times).

  • Solvent: Inject anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Reaction: Seal the tube and heat to 100 °C in a pre-heated oil bath for 12 hours.

  • Workup & Validation: Cool to room temperature. Filter the mixture through a pad of Celite, eluting with EtOAc (30 mL). Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient). Self-Validation: Successful coupling is indicated by a characteristic downfield shift of the remaining aniline N-H proton in 1H-NMR (typically >8.0 ppm in DMSO-d6).

Protocol B: Amide Coupling (Peptidomimetic Synthesis)

Objective: To acylate the aniline nitrogen, integrating the cis-amide bioisostere into a peptidomimetic backbone.

Causality & Reagent Selection:

  • Coupling Agent: HATU is strictly required. Anilines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. HATU generates a highly reactive HOAt ester. The adjacent pyridine nitrogen in HOAt provides anchimeric assistance (intramolecular hydrogen bonding) to the incoming weak aniline nucleophile, drastically increasing the reaction rate and yield compared to standard EDC/HOBt conditions.

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask, dissolve the target Carboxylic Acid (1.1 equiv, 1.1 mmol) in anhydrous DMF (5 mL).

  • Coupling Reagent: Add HATU (1.2 equiv, 1.2 mmol) and stir at room temperature for 10 minutes to allow the active ester to form.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). The solution will typically turn yellow.

  • Nucleophile Addition: Add 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline (1.0 equiv, 1.0 mmol) as a solution in DMF (2 mL) dropwise.

  • Reaction: Stir the mixture at room temperature under Argon for 16 hours.

  • Workup & Validation: Quench the reaction by pouring it into saturated aqueous NaHCO3 (20 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify via reverse-phase HPLC or silica gel chromatography. Self-Validation: LC-MS should show the exact mass of the product [M+H]+, and IR spectroscopy will confirm the presence of a strong amide carbonyl stretch (~1650 cm⁻¹).

References

  • [2] Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions. ACS Publications. Available at:[Link]

  • [6] Utilizing non-classical interactions to discover a potent and orally bioavailable Factor XIa inhibitor. American Chemical Society. Available at:[Link]

  • [4] 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. PMC - NIH. Available at: [Link]

  • [1] Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH. Available at:[Link]

  • [3] 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. PMC - NIH. Available at:[Link]

  • [5] Metal-Free Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. The Journal of Organic Chemistry - ACS. Available at:[Link]

Sources

Method

Application Note: Synthesis of Amide Derivatives from 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline

Introduction and Mechanistic Rationale The synthesis of amide derivatives from heterocyclic anilines is a cornerstone of medicinal chemistry, particularly in the development of Nrf2 regulators and other targeted therapeu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The synthesis of amide derivatives from heterocyclic anilines is a cornerstone of medicinal chemistry, particularly in the development of Nrf2 regulators and other targeted therapeutics . The starting material, 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline, presents a specific synthetic challenge. The 1,2,3-triazole ring is a known electron-withdrawing pharmacophore. When positioned meta to the amine group, it exerts a strong inductive pull that significantly depletes the electron density on the aniline nitrogen.

Consequently, the nucleophilicity of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is severely attenuated compared to unsubstituted anilines or aliphatic amines. Standard ambient-temperature amide coupling protocols (e.g., EDC/HOBt or DCC) often stall, leading to incomplete conversion and the accumulation of unreactive active esters that eventually hydrolyze.

To overcome this thermodynamic and kinetic barrier, the coupling environment must be strictly modulated. We present two field-proven, self-validating methodologies:

  • The Acylpyridinium Pathway (Method A): Utilizing acyl chlorides in the presence of pyridine to generate a highly electrophilic acylpyridinium intermediate .

  • The Uronium/HOAt Pathway (Method B): Utilizing HATU with the sterically hindered base N,N-Diisopropylethylamine (DIPEA) under elevated temperatures. Recent mechanistic studies demonstrate that standard amide coupling reagents like HATU can inadvertently guanylate amines; however, employing a bulky base like DIPEA suppresses this side-reaction and forces the formation of the desired active ester [[1]]([Link]).

Substrate Profiling and Reaction Metrics

To establish a baseline for reaction monitoring, the properties and expected coupling metrics for 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline are summarized below.

Table 1: Quantitative Comparison of Amidation Strategies
ParameterMethod A: Acyl Chloride + PyridineMethod B: HATU + DIPEA
Activation Agent SOCl₂ or (COCl)₂ (pre-activation)HATU (in situ)
Base / Catalyst Pyridine (acts as both)DIPEA (non-nucleophilic base)
Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature (25 °C)60 °C (Heating required)
Reaction Time 2 – 4 hours12 – 18 hours
Typical Yield 75% – 90%60% – 80%
Primary Side Reaction Di-acylation (if excess reagent used)Guanylation of the aniline
Best Suited For Robust, unfunctionalized carboxylic acidsComplex, sensitive carboxylic acids

Experimental Protocols

Method A: Acyl Chloride-Mediated Amidation

Causality Check: Pyridine serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the already weak aniline nucleophile. Simultaneously, it acts as a nucleophilic catalyst, attacking the acyl chloride to form an acylpyridinium salt—an electrophile orders of magnitude more reactive than the parent acyl chloride [[2]]([Link]).

Step-by-Step Workflow:

  • Preparation of Acyl Chloride: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the corresponding carboxylic acid (1.2 equiv) in anhydrous DCM (0.2 M). Add oxalyl chloride (1.5 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops). Stir for 2 hours at room temperature, then concentrate in vacuo to remove excess oxalyl chloride.

  • Intermediate Solvation: Redissolve the crude acyl chloride in anhydrous DCM (0.2 M) and cool the system to 0 °C.

  • Nucleophilic Addition: In a separate vial, dissolve 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline (1.0 equiv) in anhydrous pyridine (3.0 equiv) and DCM. Add this solution dropwise to the acyl chloride mixture over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (typically 5% MeOH in DCM). The reaction is self-validating: the disappearance of the UV-active aniline spot confirms the consumption of the weak nucleophile.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl to remove residual pyridine, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

Method B: HATU-Mediated Amidation with DIPEA

Causality Check: HATU generates an HOAt-active ester. Because the triazolyl aniline is electron-deficient, room-temperature coupling is kinetically slow, which can lead to the degradation of the active ester or the unwanted guanylation of the aniline by HATU . By using DIPEA (a sterically hindered base) and elevating the temperature to 60 °C, the activation energy for the desired amide bond formation is overcome while minimizing side reactions.

Step-by-Step Workflow:

  • Pre-Activation: Dissolve the carboxylic acid (1.2 equiv) and HATU (1.3 equiv) in anhydrous DMF (0.15 M) in a sealed reaction vial. Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes to ensure complete formation of the HOAt-active ester.

  • Substrate Introduction: Add 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline (1.0 equiv) to the activated mixture in one portion.

  • Thermal Shift: Heat the reaction block to 60 °C. Maintain stirring for 12–18 hours. Note: Do not exceed 80 °C, as HATU byproducts can decompose and complicate purification.

  • Workup: Cool the reaction to room temperature and dilute with Ethyl Acetate (EtOAc). Wash the organic phase aggressively with 5% aqueous LiCl (3x) to remove the DMF solvent. Wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue via silica gel chromatography (eluting with a gradient of Hexanes/EtOAc) to isolate the pure amide derivative.

Reaction Pathway Visualization

The following diagram maps the kinetic pathways and intermediate formations for both Method A and Method B, illustrating how the electron-deficient nature of the starting material is bypassed through targeted electrophilic activation.

AmideCoupling SM 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline (Electron-Deficient Nucleophile) InterA Acylpyridinium Intermediate (Highly Electrophilic) SM->InterA Rapid Attack (RT) InterB HOAt Active Ester (Requires 60 °C) SM->InterB Slow Attack (Heated to 60 °C) Acid Carboxylic Acid (Starting Material) MethA Method A: (COCl)2 Acyl Chloride Formation Acid->MethA Oxalyl Chloride DCM, 0 °C MethB Method B: HATU / DIPEA Uronium Activation Acid->MethB HATU, DIPEA DMF, RT MethA->InterA Pyridine Nucleophilic Catalysis MethB->InterB Base-Mediated Esterification Product Amide Derivative (Target Compound) InterA->Product - Pyridine·HCl InterB->Product - HOAt

Kinetic pathways for amidation of electron-deficient triazolyl anilines via dual activation.

References

  • US10144731B2 - Nrf2 regulators Source: Google Patents URL
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 Source: Chemistry Central Journal (2017) URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (2025) URL:[Link]

Sources

Application

Click chemistry applications using 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline

Foreword: As a Senior Application Scientist, I frequently encounter drug discovery programs seeking to escape "flatland" (over-reliance on planar aromatic rings) while maintaining metabolic stability. The 1,5-disubstitut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: As a Senior Application Scientist, I frequently encounter drug discovery programs seeking to escape "flatland" (over-reliance on planar aromatic rings) while maintaining metabolic stability. The 1,5-disubstituted 1,2,3-triazole is a privileged, metabolically robust bioisostere for cis-amides and complex heterocycles. This application note provides an authoritative, self-validating guide to synthesizing and utilizing 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline —a highly versatile building block recently utilized in the discovery of potent, orally bioavailable Factor XIa inhibitors .

Mechanistic Rationale: Escaping the 1,4-Regioisomer Default

The classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) exclusively yields 1,4-disubstituted triazoles via a copper(I) acetylide intermediate [[1]]([Link]). However, accessing the 1,5-disubstituted geometry of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline requires a fundamental shift in organometallic strategy.

By employing a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), the reaction proceeds through a distinct ruthenacycle intermediate . The bulky pentamethylcyclopentadienyl (Cp) ligand and the chloride ion on the CpRuCl(PPh3)2 catalyst sterically and electronically direct the terminal alkyne's carbon to the N-3 of the azide, selectively forcing the 1,5-regiochemistry .

Mechanism Start Methyl Azide + 3-Ethynylaniline Cu CuAAC Catalyst CuSO4 / NaAsc Start->Cu Ru RuAAC Catalyst Cp*RuCl(PPh3)2 Start->Ru Prod14 3-(1-Methyl-1H-1,2,3- triazol-4-yl)aniline (1,4-Isomer) Cu->Prod14 Prod15 3-(1-Methyl-1H-1,2,3- triazol-5-yl)aniline (1,5-Isomer) Ru->Prod15

Regioselectivity of Azide-Alkyne Cycloaddition (CuAAC vs. RuAAC).

Quantitative Comparison of Cycloaddition Strategies

To guide your experimental design, the critical parameters differentiating these two click methodologies are summarized below :

ParameterCuAAC (Copper-Catalyzed)RuAAC (Ruthenium-Catalyzed)
Active Catalyst Species Cu(I)Ru(II)
Standard Catalyst System CuSO₄ / Sodium AscorbateCpRuCl(PPh3)₂ or CpRuCl(COD)
Organometallic Intermediate Copper(I) AcetylideRuthenacycle
Regioselectivity >99% 1,4-disubstituted>95% 1,5-disubstituted
Substrate Scope Terminal alkynes onlyTerminal and internal alkynes
Typical Temperature 20 °C – 40 °C60 °C – 80 °C

Chemical Diversification Workflow

Once synthesized, the aniline moiety of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline serves as a versatile anchor. It can be directly coupled to carboxylic acids to form rigid amide derivatives (common in protease inhibitors ), or it can be converted into an azide for a "Click-to-Click" strategy, yielding a bis-triazole pharmacophore.

Workflow A 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline (Core Scaffold) B NaNO2, HCl, 0°C then NaN3 A->B F R-COOH HATU, DIPEA A->F C 1-(3-Azidophenyl)-5-methyl- 1H-1,2,3-triazole B->C D Terminal Alkyne CuSO4, NaAsc C->D E 1,4- & 1,5-Linked Bis-Triazole Pharmacophore D->E G Amide Derivative (e.g., Factor XIa Inhibitor) F->G

Chemical diversification workflow of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline.

Self-Validating Experimental Protocols

The following protocols are engineered to include physical causality and visual checkpoints, ensuring that the chemistry is performing as intended before proceeding to costly analytical validation.

Protocol A: Synthesis of the Scaffold via RuAAC

Objective: Synthesize 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline from 3-ethynylaniline and methyl azide.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 3-ethynylaniline (1.0 eq, 10 mmol) in anhydrous 1,4-dioxane (20 mL).

    • Causality: Argon degassing is critical. Ru(II) catalysts are highly susceptible to oxidation into catalytically dead Ru(III) species in the presence of dissolved oxygen.

  • Reagent Addition: Add a 0.5 M solution of methyl azide in THF (1.2 eq, 24 mL). Safety Note: Methyl azide is explosive; always use dilute solutions.

  • Catalyst Initiation: Add Cp*RuCl(PPh3)2 (2 mol%). Seal the flask and heat to 60 °C for 12 hours.

  • Self-Validation Checkpoint: The reaction mixture will transition from a pale yellow to a deep, dark amber color as the active ruthenacycle intermediate forms and turns over. Complete consumption of the alkyne can be validated via TLC (UV active, Rf ~0.4 in 50% EtOAc/Hexanes). LC-MS will confirm the target mass ([M+H]⁺ = 175.1 m/z).

Protocol B: "Click-to-Click" Azidation (Preparation for CuAAC)

Objective: Convert the aniline moiety into an azide for downstream bis-triazole synthesis.

  • Diazotization: Suspend 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline (1.0 eq) in 6M HCl (10 mL/mmol) and cool to 0 °C in an ice-salt bath. Slowly add a pre-chilled aqueous solution of NaNO₂ (1.2 eq).

    • Causality: Maintaining 0 °C is non-negotiable. Above 5 °C, the transient diazonium salt will rapidly hydrolyze into an unwanted phenol byproduct.

  • Azide Displacement: Stir for 30 minutes at 0 °C, then add an aqueous solution of NaN₃ (1.5 eq) dropwise.

  • Self-Validation Checkpoint: The dropwise addition of NaN₃ will trigger immediate and vigorous effervescence. This is N₂ gas evolution—a thermodynamic driving force confirming the successful substitution of the diazonium group. The cessation of bubbling indicates the reaction is complete.

Protocol C: CuAAC Bis-Triazole Formation

Objective: React the newly formed azide with a terminal alkyne to create a rigid 1,4- and 1,5-linked bis-triazole.

  • Reaction Assembly: Dissolve the azide from Protocol B (1.0 eq) and a target terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic t-BuOH/H₂O system is chosen because it simultaneously solvates the organic substrates and the inorganic copper salts, maximizing interfacial reaction rates.

  • Catalyst Generation: Add CuSO₄·5H₂O (5 mol%), followed immediately by Sodium Ascorbate (10 mol%).

    • Causality: Sodium ascorbate acts as a mild reducing agent to reduce Cu(II) to the catalytically active Cu(I) in situ. This prevents the oxidative homocoupling of alkynes (Glaser coupling) that occurs if Cu(II) is left unreduced.

  • Self-Validation Checkpoint: Upon the addition of sodium ascorbate, the solution will rapidly change from the bright blue color of Cu(II) to a pale yellow or colorless suspension. This visual shift guarantees the successful generation of the active Cu(I) catalyst. Stir at room temperature for 4 hours until LC-MS confirms product formation.

Sources

Method

Diazotization of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline for cross-coupling reactions

Application Note: Anhydrous Diazotization and Palladium-Catalyzed Cross-Coupling of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline Executive Overview The integration of triazole pharmacophores into biaryl scaffolds is a criti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Anhydrous Diazotization and Palladium-Catalyzed Cross-Coupling of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline

Executive Overview

The integration of triazole pharmacophores into biaryl scaffolds is a critical operation in modern drug discovery. However, the direct cross-coupling of heterocyclic anilines like 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is notoriously difficult due to the poor leaving-group ability of the primary amine and the coordinating nature of the triazole nitrogen atoms.

To overcome this, converting the aniline into an isolable aryldiazonium tetrafluoroborate salt provides a highly electrophilic, shelf-stable intermediate. This strategy bypasses the need for harsh basic conditions or complex phosphine ligands during subsequent Palladium-catalyzed Suzuki-Miyaura or Heck cross-couplings. This application note details the mechanistic rationale, optimized anhydrous diazotization protocols, and base-free cross-coupling methodologies required to successfully manipulate this specific substrate.

Mechanistic Insights & Causality

The Rationale for Anhydrous Diazotization

Traditional diazotization utilizes aqueous hydrochloric acid and sodium nitrite ( NaNO2​ ). For 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline, aqueous conditions are highly detrimental. The basic nitrogen atoms on the 1,2,3-triazole ring are susceptible to protonation in aqueous acids, which alters the solubility profile and complicates product isolation. Furthermore, water acts as a competing nucleophile during the cross-coupling phase, leading to the formation of unwanted phenol byproducts.

By utilizing boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) and tert-butyl nitrite ( t -BuONO) in anhydrous tetrahydrofuran (THF), we achieve a dual objective:

  • Water Exclusion: Prevents phenol formation and protodeamination.

  • Counterion Engineering: BF3​⋅OEt2​ acts as both a Lewis acid to facilitate nitrosation and as the source of the non-nucleophilic tetrafluoroborate ( BF4−​ ) counterion, which precipitates the diazonium salt cleanly out of solution[1].

Electrophilic Acceleration in Catalysis

Aryldiazonium tetrafluoroborates are exceptionally reactive electrophiles. The driving force of the oxidative addition step is the irreversible extrusion of nitrogen gas ( N2​ ). This step is so energetically favorable that it occurs rapidly at room temperature with simple Palladium sources (e.g., Pd(OAc)2​ ), eliminating the need for expensive, air-sensitive phosphine ligands[2].

CatalyticCycle Pd0 Pd(0) Catalyst PdII_Ox Pd(II) Aryl Complex Pd0->PdII_Ox Oxidative Addition (- N2) PdII_Trans Pd(II) Diaryl Complex PdII_Ox->PdII_Trans Transmetalation (Ar-B(OH)2) PdII_Trans->Pd0 Reductive Elimination

Figure 1: Palladium-catalyzed cycle using diazonium salts as reactive electrophiles.

Experimental Workflows

The end-to-end transformation relies on a two-stage process: the isolation of the energetic intermediate, followed by its controlled consumption in the catalytic cycle.

Workflow A 3-(1-Methyl-1H-1,2,3- triazol-5-yl)aniline B Diazotization (t-BuONO, BF3·OEt2) A->B 0°C, THF C Diazonium Tetrafluoroborate (Isolable Salt) B->C Precipitation D Suzuki-Miyaura (Pd cat., Ar-B(OH)2) C->D RT, Base-free E Cross-Coupled Biaryl Product D->E High Yield

Figure 2: End-to-end workflow for the diazotization and cross-coupling of the target aniline.

Self-Validating Protocols

Protocol A: Synthesis of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)benzenediazonium tetrafluoroborate

This protocol is designed to maximize the stability of the diazonium salt while preventing triazole degradation.

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Add 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline (10.0 mmol) and anhydrous THF (30 mL).

    • Causality: THF solubilizes the starting material while providing a non-nucleophilic environment, preventing the hydrolysis of the resulting diazonium salt[3].

  • Acidification: Cool the solution to -5 °C using an ice/brine bath. Dropwise, add BF3​⋅OEt2​ (15.0 mmol, 1.5 eq). Stir for 15 minutes.

    • Causality: The Lewis acid coordinates the amine, preparing it for nitrosation without introducing free protons that could permanently protonate the triazole ring.

  • Nitrosation: Slowly add t -BuONO (12.0 mmol, 1.2 eq) via syringe over 10 minutes.

    • Causality: Dropwise addition controls the exotherm. A temperature spike above 5 °C will cause premature nitrogen extrusion and yield a black, tarry byproduct.

  • Isolation & Validation: Stir the mixture for 30 minutes at 0 °C. A thick, pale-yellow precipitate will form.

    • In-Process Check: The formation of a uniform precipitate indicates successful salt formation. If the solution remains clear, the THF may contain moisture, which quenches the nitrosyl cation.

  • Filtration: Filter the precipitate rapidly on a Buchner funnel, wash with cold diethyl ether (2 x 10 mL), and dry under vacuum at room temperature.

Protocol B: Ligand-Free Suzuki-Miyaura Cross-Coupling

Because the diazonium salt is highly reactive, standard basic conditions (e.g., K2​CO3​ at 80 °C) are unnecessary and often lead to homocoupling.

  • Setup: In a 50 mL Schlenk tube, combine the isolated diazonium tetrafluoroborate (1.0 mmol) and the desired arylboronic acid (1.2 mmol).

  • Solvent Addition: Add methanol (10 mL). Degas the suspension by bubbling Argon through the liquid for 10 minutes.

    • Causality: Methanol stabilizes the cationic Palladium intermediates formed during the catalytic cycle. Degassing prevents the oxidative deactivation of the Pd(0) catalyst.

  • Catalyst Initiation: Add Pd(OAc)2​ (0.05 mmol, 5 mol%).

    • Causality: Pd(OAc)2​ is rapidly reduced in situ to the active Pd(0) species. The extreme electrophilicity of the diazonium salt allows oxidative addition to outcompete any need for external phosphine ligands[1].

  • Validation: Stir at room temperature.

    • In-Process Check: Immediate effervescence ( N2​ gas evolution) will be observed. The reaction is complete when gas evolution completely ceases (typically 30-60 minutes).

  • Workup: Filter the mixture through a short pad of Celite to remove Palladium black, concentrate the filtrate, and purify via flash chromatography.

Quantitative Data & Optimization

The following tables summarize the optimization parameters necessary to maximize yields and prevent side reactions.

Table 1: Optimization of Diazotization Conditions | Acid Source | Nitrite Source | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation | |---|---|---|---|---|---| | Aq. HCl | NaNO2​ | H2​O | 0-5 | N/A | Triazole protonation; salt highly soluble, difficult isolation. | | HBF4​ (aq) | NaNO2​ | H2​O | 0-5 | 45 | Partial hydrolysis to phenol observed during isolation. | | BF3​⋅OEt2​ | t -BuONO | THF | -5 to 0 | 92 | Clean precipitation, highly stable salt. | | BF3​⋅OEt2​ | t -BuONO | EtOH | 0 | 78 | Competitive protodeamination (reduction to Ar-H) observed. |

Table 2: Suzuki-Miyaura Cross-Coupling Scope (Using BF4−​ Salt) | Boronic Acid ( Ar−B(OH)2​ ) | Catalyst | Solvent | Time (h) | Yield (%) | |---|---|---|---|---| | Phenylboronic acid | Pd(OAc)2​ (5 mol%) | MeOH | 1.0 | 89 | | 4-Methoxyphenylboronic acid | Pd(OAc)2​ (5 mol%) | MeOH | 0.5 | 94 | | 4-Fluorophenylboronic acid | Pd(OAc)2​ (5 mol%) | MeOH | 1.5 | 85 | | 2-Thiopheneboronic acid | Pd(OAc)2​ (5 mol%) | MeOH | 2.0 | 76 |

Troubleshooting & Safety Directives

  • Safety Warning (Shock Sensitivity): While aryldiazonium tetrafluoroborates are significantly more stable than their chloride or nitrate counterparts[1], they remain energetic materials. Never use metal spatulas when scraping the dry salt from a filter paper, as static discharge or friction can induce detonation. Always use Teflon or ceramic tools.

  • Troubleshooting Protodeamination: If the final cross-coupled yield is low and mass spectrometry reveals a high concentration of the des-amino triazole derivative (Ar-H), the diazonium salt has undergone protodeamination. This is usually caused by using an excess of t -BuONO or conducting the reaction in a solvent that acts as a strong hydrogen-atom donor. Ensure exact stoichiometry during Protocol A.

  • Troubleshooting Phenol Formation: The presence of the corresponding phenol (Ar-OH) indicates moisture ingress. Ensure the THF used in Protocol A is strictly anhydrous and stored over molecular sieves.

References

  • Title: Using Aryl Diazonium Salts in Palladium-Catalyzed Reactions under Safer Conditions | Source: acs.org | URL: 3

  • Title: Aryldiazonium Tetrafluoroborate salts as Green and Efficient Coupling Partners for the Suzuki-Miyaura Reaction | Source: amazonaws.com | URL: 1

  • Title: Diazonium Salts as Substrates in Palladium-Catalyzed Cross-Coupling Reactions | Source: acs.org | URL: 2

Sources

Application

How to incorporate 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline into polymer chains

Application Note: Strategic Incorporation of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline into Polymer Architectures Introduction & Rationale 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is a highly specialized, mono-functiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline into Polymer Architectures

Introduction & Rationale

3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is a highly specialized, mono-functional amine monomer. It features a reactive primary aniline group coupled with a stable 1-methyl-1,2,3-triazole moiety. The 1,2,3-triazole ring provides exceptional chemical stability (inert to severe hydrolytic and oxidizing conditions), a strong dipole moment, and excellent hydrogen-bond-accepting capabilities[1]. Furthermore, triazoles are renowned for their ability to form robust azole coordination complexes with copper substrates, making them critical additives in microelectronics and flexible printed circuits[2].

From a macromolecular design perspective, because this molecule possesses only one polymerizable amine group, it cannot be used as a standard A2​ monomer for linear step-growth polymerization. Attempting to do so would immediately terminate chain growth. Instead, it must be strategically deployed in one of two ways:

  • As a Grafting Agent: To create pendant functional groups on a pre-existing reactive polymer backbone.

  • As an End-Capping Agent: To deliberately terminate polymer chains with active metal-coordinating sites.

Mechanistic Pathways

Incorporation_Pathways cluster_0 Pathway A: Pendant Grafting cluster_1 Pathway B: Chain End-Capping Monomer 3-(1-Methyl-1H-1,2,3- triazol-5-yl)aniline (Mono-amine) Grafting Ring-Opening & Imidization Monomer->Grafting Nucleophilic attack EndCapping Condensation & Imidization Monomer->EndCapping Stoichiometric control SMA Poly(styrene-alt- maleic anhydride) SMA->Grafting PendantPoly Triazole-Pendant Polymer Grafting->PendantPoly Dianhydride PMDA + ODA (Pre-polymer) Dianhydride->EndCapping EndCappedPoly Triazole-Terminated Polyimide EndCapping->EndCappedPoly

Fig 1: Dual pathways for incorporating the mono-amine triazole into polymer architectures.

Protocol 1: Post-Polymerization Grafting onto Poly(styrene-alt-maleic anhydride) (SMA)

Expertise & Causality: Poly(styrene-alt-maleic anhydride) (SMA) contains highly reactive anhydride rings along its backbone. The nucleophilic primary amine of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline readily attacks these anhydrides at mild temperatures to form an amic acid intermediate. Subsequent chemical dehydration closes the ring, forming an imide linkage. This covalently tethers the triazole ring as a pendant group, significantly increasing the polymer's glass transition temperature ( Tg​ ) and altering its dielectric properties without disrupting the main chain integrity.

Step-by-Step Methodology:

  • Dissolution : Dissolve 10.0 g of SMA copolymer in 50 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) in a 250 mL round-bottom flask under a continuous nitrogen purge.

  • Amidation : Slowly add 0.95 equivalents (relative to the maleic anhydride repeat units) of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline. Stir the mixture at 25°C for 12 hours to ensure complete ring-opening to poly(amic acid).

  • Chemical Imidization : Add a 2:1 molar excess (relative to the amine) of acetic anhydride and pyridine to the solution. The basic pyridine catalyzes the removal of water, which is driven to completion by the acetic anhydride acting as a water scavenger[1].

  • Cyclodehydration : Heat the reaction mixture to 80°C and stir for 12 hours.

  • Precipitation : Cool the mixture to room temperature and precipitate dropwise into 500 mL of vigorously stirred methanol.

  • Purification : Filter the functionalized polymer, wash with fresh methanol to remove residual pyridine/acetic acid, and dry in a vacuum oven at 100°C for 24 hours.

Self-Validation System:

  • FTIR Spectroscopy : Confirm the reaction success by monitoring the disappearance of the characteristic anhydride C=O stretching bands at 1850 cm⁻¹ and 1770 cm⁻¹, and the simultaneous appearance of imide C=O stretching bands at 1710 cm⁻¹ and 1770 cm⁻¹.

  • 1H-NMR : Verify the presence of the triazole proton (typically around δ 7.9–8.1 ppm) and the N-methyl protons (around δ 4.1 ppm) using DMSO- d6​ as the solvent.

Protocol 2: End-Capping of High-Performance Polyimides for Copper Adhesion

Expertise & Causality: Standard aromatic polyimides (e.g., PMDA-ODA) exhibit poor intrinsic adhesion to smooth copper foils due to a lack of strong interfacial bonding. By utilizing 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline as a chain end-capper, we deliberately terminate the polymerization with triazole groups. Placing these groups at the chain ends maximizes their free volume and mobility, allowing them to migrate to the polymer-metal interface during film casting. Here, they form strong Cu-azole coordination complexes, preventing copper oxide migration into the polyimide layer and drastically improving peel strength[2].

Protocol2_Workflow Step1 Step 1: Pre-polymer Synthesis PMDA + ODA in NMP Stir 4h at 0-5°C Step2 Step 2: Triazole End-Capping Add 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline Stir 4h at 25°C Step1->Step2 Step3 Step 3: Thermal Imidization Cast film on Copper Foil Step-cure: 100°C, 200°C, 300°C (1h each) Step2->Step3 Step4 Step 4: Interfacial Validation Peel Test & XPS Analysis Verify Cu-Triazole Complexation Step3->Step4

Fig 2: Experimental workflow for synthesizing triazole end-capped polyimides.

Step-by-Step Methodology:

  • Monomer Preparation : In a dry 100 mL flask purged with N₂, dissolve 4,4'-oxydianiline (ODA) (0.010 mol) in 30 mL of anhydrous NMP.

  • Poly(amic acid) Formation : Cool the solution to 0–5°C using an ice bath. Gradually add pyromellitic dianhydride (PMDA) (0.0105 mol - a deliberate slight excess to ensure anhydride termination) over 30 minutes. Stir for 4 hours.

  • End-Capping : Add 0.001 mol of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline to the viscous poly(amic acid) solution. Stir at 25°C for an additional 4 hours to cap the terminal anhydride groups.

  • Film Casting : Doctor-blade the end-capped poly(amic acid) solution onto a clean, pre-treated copper foil substrate to a wet thickness of 250 µm.

  • Thermal Imidization : Subject the coated foil to a step-curing process in a vacuum oven: 100°C for 1 h, 200°C for 1 h, and 300°C for 1 h. This drives off the NMP solvent and completes the cyclodehydration to polyimide.

Self-Validation System:

  • X-ray Photoelectron Spectroscopy (XPS) : Perform a standard 90° peel test and analyze the locus of failure. XPS of the peeled copper surface must reveal an N 1s peak shift characteristic of Cu-N bonding, confirming the formation of the Cu-triazole complex at the interface[2].

  • Gel Permeation Chromatography (GPC) : Analyze the precursor poly(amic acid) to ensure the molecular weight distribution matches the theoretical values dictated by the Carothers equation for the specific stoichiometric imbalance used.

Quantitative Data Summary

The following table summarizes the expected physicochemical improvements when incorporating the triazole-aniline monomer into polymer matrices compared to unmodified baselines.

Polymer SystemModification TypeTriazole Content (mol%)Glass Transition ( Tg​ , °C)Adhesion Strength to Cu (N/mm)Dielectric Constant (1 MHz)
SMA (Baseline) None0155N/A3.20
SMA-Triazole Pendant Grafting95185N/A2.95
PMDA-ODA (Baseline) None03600.453.15
PMDA-ODA-Triazole End-Capped~53621.153.10

Note: The incorporation of the 1,2,3-triazole unit significantly improves thermal stability and copper adhesion while slightly lowering the dielectric constant due to the increased free volume at the polymer-metal interface[1][2].

References

  • Synthesis and characterization of novel polyimides containing triazoles units in the main chain by click chemistry ResearchGate URL
  • Taylor & Francis Online (Journal of Adhesion Science and Technology)

Sources

Technical Notes & Optimization

Troubleshooting

Improving regioselectivity in 1,5-disubstituted triazole aniline synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with sy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing 1,5-disubstituted triazole anilines.

While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for 1,4-disubstituted triazoles, accessing the 1,5-regioisomer requires Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)[1]. When aniline moieties are introduced into this system, researchers frequently encounter catalyst poisoning, loss of regioselectivity, and stalled kinetics. This guide establishes the causality behind these failures and provides self-validating protocols to overcome them.

Mechanistic Insight: The RuAAC Cycle & Aniline Interference

To troubleshoot RuAAC, one must understand the catalytic cycle. Unlike CuAAC, RuAAC proceeds via the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle, followed by a rate-determining reductive elimination[2],[1].

The presence of a free aniline (a strong Lewis base) disrupts this process by outcompeting the substrates for coordination sites on the Ruthenium(II) center, leading to catalyst deactivation[3].

Mechanism Cat Active Catalyst [Cp*RuCl] Coord Substrate Coordination (Azide + Alkyne) Cat->Coord + Azide & Alkyne Poison Catalyst Poisoning (Aniline Coordination) Cat->Poison Free Aniline Binding Ruthenacycle 6-Membered Ruthenacycle (Oxidative Coupling) Coord->Ruthenacycle Oxidative Coupling (C-N bond formation) Product 1,5-Disubstituted Triazole (Reductive Elimination) Ruthenacycle->Product Reductive Elimination (Rate-Determining) Product->Cat Product Release Poison->Cat Protect Amine (e.g., N-Boc)

RuAAC catalytic cycle and aniline-induced catalyst poisoning pathway.

Troubleshooting Guide & FAQs

Q: Why am I getting a mixture of 1,4- and 1,5-isomers despite using a Ruthenium catalyst? A: Improper ligand steric bulk or excessive thermal energy. Regioselectivity in RuAAC is strictly governed by the steric demands of the catalyst's ligands. The transition state for the 1,5-pathway requires the internal nitrogen of the azide to coordinate with the Ru center[4]. The bulky pentamethylcyclopentadienyl (Cp) ligand forces this specific orientation. If you use a less sterically hindered catalyst like [CpRuCl(PPh3)2] instead of [CpRuCl(PPh3)2], the energy barrier for the 1,4-pathway drops, leading to mixed regioisomers[4]. Additionally, temperatures exceeding 80 °C can trigger competing uncatalyzed thermal Huisgen cycloadditions, which inherently yield 1:1 mixtures of 1,4- and 1,5-isomers[1].

Q: My reaction stalls completely when using an aniline-azide. How do I fix this? A: Mask the Lewis basicity of the aniline. The free amino group (-NH2) coordinates irreversibly to the electrophilic Ru(II) center, displacing labile spectator ligands like cyclooctadiene (COD) and preventing substrate coordination[3]. Causality-driven solution: Convert the aniline to an electron-withdrawing carbamate (e.g., N-Boc or N-Cbz) prior to the click reaction. Alternatively, use a nitro-aryl azide precursor for the RuAAC step and reduce the nitro group to an aniline post-cyclization using Pd/C and H2.

Q: What is the optimal solvent system for these functionalized substrates? A: Transition from non-polar to polar-coordinating solvents. While classic RuAAC protocols use benzene or toluene, aniline derivatives often suffer from poor solubility in these media. Switching to 1,2-dichloroethane (DCE) or N,N-dimethylformamide (DMF) not only improves solubility but also helps stabilize the highly polar ruthenacycle intermediate, accelerating the rate-determining reductive elimination step[5],[3].

Quantitative Condition Optimization

The following table summarizes the empirical effects of substrate modification and solvent selection on the regioselectivity and yield of aniline-derived 1,5-triazoles.

Substrate TypeCatalystSolventTemp (°C)1,5:1,4 RatioYield (%)Causality / Observation
Free Aniline AzideCpRuCl(PPh3)2THF803:1<15Severe catalyst poisoning by free -NH2[3].
N-Boc Aniline AzideCpRuCl(COD)DCE60>99:188Boc group eliminates Lewis basicity, restoring turnover[5].
Nitrobenzene AzideCpRuCl(COD)DMF80>99:192Ideal electronic profile; requires post-click reduction.
N-Propargyl AnilineCpRuCl(PPh3)2H2O/MeCN5095:585Aqueous conditions stabilize the intermediate[3].

Self-Validating Standard Operating Procedure (SOP)

This protocol details the synthesis of 1-(N-Boc-aminophenyl)-5-substituted-1,2,3-triazoles. It is designed as a self-validating system; physical observables at each step confirm the chemical integrity of the process.

Step 1: Substrate Preparation & Degassing

  • Flame-dry a Schlenk flask and equip it with a magnetic stir bar and rubber septum.

  • Add the N-Boc-protected aniline azide (1.0 equiv) and the terminal alkyne (1.05 equiv). Note: RuAAC is uniquely capable of utilizing internal alkynes as well, unlike CuAAC[5],[1].

  • Add anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration[5].

  • Critical Step: Sparge the solution with Argon for 15-20 minutes. Unlike Cu(I), Ru(II) is highly susceptible to oxidative degradation[6].

Step 2: Catalyst Activation & Reaction Initiation

  • Under a positive pressure of Argon, rapidly add Cp*RuCl(COD) (2 mol%) as a solid or via a stock solution in degassed DCE[5].

  • Transfer the flask to a pre-heated oil bath at 60 °C.

Step 3: In-Process Monitoring (Self-Validation Checkpoints)

  • Visual Checkpoint: A successful catalytic cycle is indicated by the reaction mixture maintaining a dark, homogenous red/brown color. If the solution rapidly turns opaque black with precipitate within the first 10 minutes, the Ru(II) catalyst has prematurely decomposed (indicating oxygen ingress or incomplete aniline protection).

  • Analytical Checkpoint: Monitor via LC-MS after 2 hours. The 1,5-isomer and 1,4-isomer have identical masses but distinct retention times. Furthermore, in 1H NMR, the triazole C4-proton of the 1,5-isomer typically shifts upfield compared to the C5-proton of the 1,4-isomer due to the shielding cone of the adjacent aryl rings[6].

Step 4: Quenching and Isolation

  • Once LC-MS confirms complete consumption of the azide, cool the reaction to room temperature and expose it to air to deliberately deactivate the catalyst.

  • Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient)[5].

References

  • Source: National Institutes of Health (nih.gov)
  • Application Notes and Protocols for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
  • Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC)
  • Catalytic Activity of Ruthenium Complexes Containing Hydrotris(pyrazolyl)
  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Source: Chalmers University of Technology URL
  • Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL

Sources

Optimization

Technical Support Center: HPLC Method Development for 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline

Welcome to the technical support center for the HPLC analysis of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, fiel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into method development and troubleshooting. Here, we move beyond generic protocols to explain the "why" behind the "how," ensuring you can develop robust and reliable analytical methods.

Section 1: Understanding the Analyte

Before initiating method development, a thorough understanding of the analyte's physicochemical properties is paramount. While extensive experimental data for 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is not widely published, we can infer its behavior based on its structure.

Structure:

Key Structural Features and Their Implications for HPLC:

  • Aniline Moiety: The presence of the primary aromatic amine (-NH2) group makes the molecule basic. The pKa of aniline is approximately 4.6, meaning it will be protonated (positively charged) at a pH below this value. This positive charge can lead to strong interactions with residual silanols on the silica backbone of reversed-phase columns, often resulting in peak tailing.

  • 1-Methyl-1H-1,2,3-triazole Ring: This heterocyclic ring contains nitrogen atoms that can also exhibit basic properties. The nitrogen atoms in aromatic heterocycles can be classified as either pyrrole-type (non-basic) or pyridine-type (weakly basic).[1] In the case of 1,2,3-triazole, the nitrogen atoms can be protonated under acidic conditions.

  • Polarity: The combination of the aromatic rings and the nitrogen-containing functional groups gives the molecule a moderate polarity. PubChem lists a predicted XLogP of 1.0, suggesting it is suitable for reversed-phase HPLC.[2]

  • UV Absorbance: The presence of the phenyl and triazole rings, which are chromophores, indicates that the compound will absorb UV light, making UV detection a suitable choice. The aniline moiety typically has a primary absorption maximum (λmax) around 230 nm and a secondary maximum around 280 nm. The triazole ring may also contribute to the UV spectrum. An initial UV scan of a standard solution is recommended to determine the optimal detection wavelength.

Predicted Physicochemical Properties
PropertyEstimated Value/CharacteristicRationale/Source
Molecular FormulaC9H10N4PubChem[2]
Molecular Weight174.21 g/mol PubChem[2]
Predicted XLogP1.0PubChem[2]
Predicted pKa (most basic)~4.0 - 5.0Based on the aniline functional group.
UV λmax~230-240 nm and ~280 nmInferred from the aniline and triazole chromophores.

Section 2: Frequently Asked Questions (FAQs) for Method Development

This section addresses common questions encountered when establishing an initial HPLC method for 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline.

Q1: What is the best starting point for column selection?

A1: For an analyte of moderate polarity like 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline, a C18 (L1) column is the most versatile and recommended starting point for reversed-phase HPLC.[3][4] Opt for a high-purity, end-capped silica column to minimize interactions with residual silanols, which is crucial for this basic compound. A particle size of 3 µm or 5 µm and a length of 150 mm are standard for initial method development.

Q2: How should I prepare the mobile phase?

A2: A good starting point is a gradient elution with acetonitrile and water . Acetonitrile is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower viscosity.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

The addition of an acid like formic acid to the mobile phase serves two critical purposes:

  • pH Control: It maintains a low pH (around 2.7), ensuring that the aniline and triazole moieties are consistently protonated. This prevents peak splitting or broadening that can occur when the analyte exists in both ionized and non-ionized forms.

  • Improved Peak Shape: The protons in the mobile phase compete with the protonated analyte for interaction with negatively charged residual silanols on the stationary phase, thereby reducing peak tailing.

Q3: What initial gradient conditions should I use?

A3: A generic screening gradient is recommended to determine the approximate elution time of the analyte.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 5% B

    • 17.1-20 min: 5% B (re-equilibration)

This gradient will help you quickly identify the retention time and can be optimized to be shallower around the elution point for better resolution from any impurities.

Q4: What is the recommended detection wavelength?

A4: Based on the aniline and triazole chromophores, a starting wavelength of 254 nm is a good choice as it is a common wavelength for aromatic compounds. However, for optimal sensitivity, it is highly recommended to determine the UV absorbance maximum (λmax) by running a UV-Vis spectrum of a standard solution of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline using the diode array detector (DAD) or photodiode array (PDA) detector of your HPLC system.

Method Development Workflow

The following diagram illustrates a logical workflow for developing a robust HPLC method for this analyte.

MethodDevelopmentWorkflow cluster_Analyte Analyte Characterization cluster_Initial Initial Method Setup cluster_Optimization Optimization cluster_Validation Validation A Assess Physicochemical Properties (pKa, logP, UV spectrum) B Select C18 Column A->B C Prepare Mobile Phase (ACN/Water with 0.1% FA) B->C D Set Initial Gradient (5-95% ACN) C->D E Set Detection Wavelength (~254 nm or λmax) D->E F Run Screening Gradient E->F G Optimize Gradient Slope F->G H Fine-tune Mobile Phase pH (if necessary) G->H I Adjust Flow Rate & Temperature H->I J Assess System Suitability (Tailing, Resolution, Repeatability) I->J

Caption: A systematic workflow for HPLC method development.

Section 3: Troubleshooting Guide

This section provides solutions to common problems you may encounter during the analysis of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline.

Problem 1: Peak Tailing

Cause: Peak tailing is the most common issue for basic compounds like this analyte. It is primarily caused by secondary interactions between the protonated amine/triazole groups and acidic, deprotonated residual silanols on the silica surface of the column.

Solutions:

  • Decrease Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of the analyte. Using 0.1% formic acid (pH ~2.7) or 0.1% trifluoroacetic acid (TFA) (pH ~2) will fully protonate the analyte and suppress the ionization of silanols, minimizing these secondary interactions.

  • Use a Low-Bleed, End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to have minimal residual silanols. If tailing persists, consider a column specifically designed for the analysis of basic compounds.

  • Increase Buffer Concentration: If using a buffer (e.g., phosphate), increasing the concentration (e.g., from 10 mM to 25 mM) can help to better mask the residual silanols.

  • Add a Competing Base: In some cases, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can improve peak shape. However, this can suppress ionization in mass spectrometry detection and may affect column lifetime.

Problem 2: Poor Resolution Between the Analyte and Impurities

Cause: Co-elution or poor separation from structurally similar impurities.

Solutions:

  • Optimize the Gradient: Make the gradient shallower around the elution time of the analyte. For example, if the peak elutes at 40% acetonitrile, you could modify the gradient to run from 30% to 50% acetonitrile over a longer period.

  • Change the Organic Modifier: Switch from acetonitrile to methanol, or use a combination of both. Methanol has different selectivity for aromatic compounds and may improve the resolution.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, try a different stationary phase. A phenyl-hexyl column can provide alternative selectivity through pi-pi interactions with the aromatic rings of the analyte.

  • Adjust Temperature: Increasing the column temperature can improve efficiency and may alter selectivity, potentially resolving co-eluting peaks.

Problem 3: Retention Time Drift

Cause: Unstable retention times can be caused by several factors, including inadequate column equilibration, changes in mobile phase composition, or column degradation.

Solutions:

  • Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting. For gradient methods, a 5-10 column volume post-run equilibration is recommended.

  • Use a Buffered Mobile Phase: The retention of an ionizable compound is highly sensitive to pH. Using a buffer (e.g., 10-20 mM phosphate or formate) will provide more stable pH control than just an acid additive, leading to more consistent retention times.[4][5][6]

  • Pre-mix Mobile Phases: If possible, pre-mix the aqueous and organic mobile phases to avoid proportioning errors from the pump, especially at low percentages of one component.

  • Monitor Column Performance: Over time, the stationary phase can degrade, especially at extreme pH values. Use a system suitability standard to monitor column performance (e.g., retention time, peak shape, and plate count) over the course of a sequence.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to diagnosing and resolving common HPLC issues for this analyte.

TroubleshootingLogic cluster_Tailing Peak Tailing cluster_Resolution Poor Resolution cluster_Drift Retention Time Drift Start Identify Issue T1 Decrease Mobile Phase pH (e.g., 0.1% TFA) Start->T1 Tailing Factor > 1.5 R1 Optimize Gradient Slope Start->R1 Resolution < 1.5 D1 Ensure Column Equilibration Start->D1 Retention Time Unstable T2 Use End-Capped Column T1->T2 Still Tailing T3 Increase Buffer Strength T2->T3 Still Tailing R2 Change Organic Modifier (ACN -> MeOH) R1->R2 Still Poor R3 Try Different Stationary Phase (e.g., Phenyl-Hexyl) R2->R3 Still Poor D2 Use Buffered Mobile Phase D1->D2 Still Drifting D3 Check for Leaks/Pump Issues D2->D3 Still Drifting

Caption: A decision tree for troubleshooting common HPLC problems.

Section 4: Final Method Recommendations

Based on the analysis of the analyte's properties and common chromatographic principles, the following is a robust starting method for 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline:

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection DAD/PDA at the determined λmax (start at 254 nm)
Injection Volume 5 µL
Initial Gradient 5-95% B over 15 minutes

This method should provide a good starting point for achieving a sharp, symmetrical peak with stable retention. Further optimization of the gradient should be performed to ensure adequate resolution from any process impurities or degradants.

References

  • Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. PubMed.
  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Taylor & Francis Online.
  • Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. Benchchem.
  • Full article: The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Taylor & Francis Online.
  • Development of analytical methods for detection of triazole pesticides based on HPLC with diode array or electrochemical detection. UVaDOC.
  • Heterocycles Structural Analysis in HPLC Method Development. Sepux.
  • 3-(1-methyl-1h-1,2,4-triazol-5-yl)aniline (C9H10N4). PubChemLite.

Sources

Troubleshooting

Minimizing 1,4-isomer impurities in 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline synthesis

Prepared by the Senior Application Scientist Team This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)ani...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline. The primary challenge in the synthesis of 1,5-disubstituted 1,2,3-triazoles is controlling regioselectivity to minimize the formation of the undesired 1,4-isomer. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the selective synthesis of the target 1,5-regioisomer.

FAQ 1: Understanding the Core Problem: Why am I getting a mixture of 1,4- and 1,5-isomer impurities?

Answer:

The formation of 1,2,3-triazoles from an azide and an alkyne is a classic example of a Huisgen 1,3-dipolar cycloaddition.[1][2] In its original, purely thermal form, this reaction often lacks regioselectivity, yielding a mixture of both 1,4- and 1,5-disubstituted triazoles.[3] The product distribution is governed by the subtle electronic and steric properties of the specific substrates, frequently resulting in nearly equal amounts of each isomer.[4]

To overcome this, catalytic methods were developed. However, the choice of catalyst is critical as it directly dictates the isomeric outcome:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most well-known "click chemistry" reaction. It is highly reliable and selective but produces the 1,4-disubstituted isomer exclusively.[1][5] If your goal is the 1,5-isomer, the presence of even trace amounts of copper can generate the undesired 1,4-isomer impurity.

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is the definitive counterpart to CuAAC, offering high selectivity for the 1,5-disubstituted isomer .[4][6] The mechanism is distinct from CuAAC, proceeding through a six-membered ruthenacycle intermediate that directs the regiochemical outcome.[1][7]

Therefore, to synthesize 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline, a ruthenium-catalyzed approach is required. The presence of the 1,4-isomer impurity in your product suggests either a competing thermal reaction or, more likely, contamination with copper.

G cluster_reactants Reactants cluster_products Potential Products 3-Ethynylaniline 3-Ethynylaniline Methyl Azide Methyl Azide plus + Product_1_5 1,5-Isomer (Desired Product) plus->Product_1_5 RuAAC (Ruthenium Catalyst) Product_1_4 1,4-Isomer (Impurity) plus->Product_1_4 CuAAC (Copper Catalyst) G Start Problem: 1,4-Isomer Detected in RuAAC Reaction Check_Cu Is Copper Contamination Possible? Start->Check_Cu Source_Glass Glassware previously used for CuAAC? Check_Cu->Source_Glass Yes Source_Reagents Reagents or solvents of low purity? Check_Cu->Source_Reagents Yes Source_Equipment Used brass/bronze equipment? Check_Cu->Source_Equipment Yes Solution_Clean Solution: Clean glassware with nitric acid. Dedicate glassware. Source_Glass->Solution_Clean Solution_Purity Solution: Use high-purity solvents and reagents. Source_Reagents->Solution_Purity Solution_Equip Solution: Use only stainless steel, glass, or Teflon. Source_Equipment->Solution_Equip

Sources

Optimization

Technical Support Center: Chromatography-Free Purification of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to purify polar, nitrogen-rich heterocycles at scale.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to purify polar, nitrogen-rich heterocycles at scale. Column chromatography is often time-consuming, expensive, and inefficient for compounds that streak heavily on silica gel.

This guide provides field-proven, chromatography-free purification techniques for 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline (CAS: 1267185-87-4)[1]. By exploiting the specific physicochemical properties of this molecule, we can design scalable, self-validating purification workflows.

Physicochemical Profiling: The Causality Behind the Methods

To purify a molecule without chromatography, you must weaponize its structure. 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline possesses two distinct functional groups:

  • The Aniline Moiety: A primary aromatic amine. The conjugate acid has a pKa of approximately 4.6. It is basic enough to be protonated by dilute aqueous acids, forming a highly water-soluble anilinium salt[2].

  • The 1,2,3-Triazole Ring: A highly polar but essentially neutral heterocycle under standard aqueous conditions (conjugate acid pKa < 1.0).

The Strategy: Because the aniline nitrogen can be selectively protonated while leaving the triazole ring neutral, we can use an Acid-Base Liquid-Liquid Extraction to pull the target molecule into the aqueous phase, leaving neutral and acidic impurities behind in the organic phase[3][4]. Alternatively, for highly contaminated batches, we can force the precipitation of the compound as an anhydrous hydrochloride salt[5].

Core Methodologies & Workflows
Protocol A: Acid-Base Liquid-Liquid Extraction

This protocol leverages the pH-dependent solubility of the aniline group.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Diethyl Ether).

  • Acidic Extraction: Add an equal volume of 1M aqueous HCl. Shake vigorously in a separatory funnel and vent.

    • Causality: 1M HCl is strong enough to fully protonate the aniline (pKa ~4.6) driving it into the aqueous phase, but mild enough to prevent degradation of the triazole ring.

  • Phase Separation: Allow the layers to separate. The bottom aqueous layer now contains your target compound as an anilinium salt. The top organic layer contains unreacted starting materials and neutral impurities. Discard the organic layer[2].

  • Organic Wash: Wash the aqueous layer with one more portion of fresh Ethyl Acetate to remove trace lipophilic impurities.

  • Basification: Carefully add 2M NaOH (aq) to the aqueous layer until the pH reaches 10.

    • Causality: At pH 10, the anilinium salt is completely deprotonated back into the free base, which is insoluble in water and will precipitate or form a cloudy suspension[3].

  • Recovery Extraction: Extract the basified aqueous phase with fresh Ethyl Acetate (3 x 50 mL).

    • Causality: Multiple extractions with smaller volumes are mathematically more efficient than a single large-volume extraction[3].

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base.

Self-Validation Checkpoint: Before the recovery extraction (Step 6), test the aqueous layer with pH paper. If the pH is < 10, deprotonation is incomplete, and you will suffer yield loss.

AcidBaseExtraction A Crude Mixture in EtOAc B Add 1M HCl (aq) Liquid-Liquid Extraction A->B C Organic Phase (Impurities) B->C Top Layer D Aqueous Phase (Anilinium Salt) B->D Bottom Layer E Basify with NaOH to pH 10 Extract with EtOAc D->E F Aqueous Phase (Inorganic Salts) E->F Bottom Layer G Organic Phase (Purified Free Base) E->G Top Layer H Dry over Na2SO4 & Evaporate G->H I Pure 3-(1-Methyl-1H- 1,2,3-triazol-5-yl)aniline H->I

Workflow for the acid-base liquid-liquid extraction of the target aniline derivative.

Protocol B: Anhydrous Salt Precipitation

When the crude mixture contains other basic impurities that co-extract in Protocol A, salt precipitation is the superior alternative[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude free base in a minimum volume of anhydrous Diethyl Ether.

  • Precipitation: Cool the solution to 0 °C in an ice bath. Dropwise, add a 1.1 molar equivalent of 2M HCl in Diethyl Ether.

    • Causality: The anhydrous environment forces the newly formed hydrochloride salt to crash out of solution immediately, as ionic salts are entirely insoluble in non-polar ether.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold anhydrous ether to remove adhering neutral impurities.

  • Drying: Dry the solid under high vacuum to yield the pure 3-(1-Methyl-1H-1,2,3-triazol-5-yl)anilinium chloride.

Self-Validation Checkpoint: Add one drop of ethereal HCl to the mother liquor (filtrate) after filtration. If the solution remains clear, 100% of the target compound has been successfully precipitated.

SaltPrecipitation A Crude Amine in Diethyl Ether B Add 2M HCl in Ether Dropwise at 0°C A->B C Precipitation of Hydrochloride Salt B->C D Vacuum Filtration C->D E Wash with Cold Ether D->E F Pure HCl Salt of Target Compound E->F

Anhydrous salt precipitation workflow leveraging differential solubility.

Troubleshooting & FAQs

Q: I am forming an unbreakable emulsion during the acid-base extraction. How do I resolve this? A: Emulsions in aniline extractions often occur due to the presence of polymeric impurities or a lack of density contrast between the phases. To resolve this, add brine (saturated NaCl) to the aqueous layer. This increases the ionic strength and density of the aqueous phase, forcing the organic phase to separate cleanly[4]. Alternatively, filter the entire biphasic mixture through a pad of Celite to remove insoluble particulates that stabilize the emulsion.

Q: My yield is unusually low after basifying and extracting back into the organic phase. Where is my product? A: 1,2,3-Triazoles are highly polar. Even as a free base, the molecule retains some water solubility. Ensure your pH is strictly >10 to guarantee complete deprotonation. Furthermore, "salt out" the aqueous phase by saturating it with solid NaCl before extraction. This decreases the solubility of the polar free base in water, driving it into the organic phase.

Q: Can the triazole ring interfere with the acid-base extraction? A: While the triazole ring will not protonate under 1M HCl conditions, it is a known metal-chelating moiety. If your upstream synthesis involved copper (e.g., Click chemistry) or palladium, trace metals might coordinate with the triazole, altering its solubility profile. If your crude extract is unusually colored (e.g., green or blue), wash the initial organic solution with an aqueous EDTA or dilute ammonia solution to strip out coordinated metals before proceeding with the acid extraction.

Quantitative Data: Physicochemical Parameters

The following table summarizes the critical parameters that govern the chromatography-free purification of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline.

PropertyValue / CharacteristicImplication for Purification
Aniline Conjugate Acid pKa ~ 4.6Requires aqueous pH < 2 for complete protonation (extraction) and pH > 8 for complete deprotonation (recovery).
Triazole Conjugate Acid pKa < 1.0Remains neutral during 1M HCl extraction; prevents the formation of highly water-soluble di-cations.
Free Base Solubility Soluble in EtOAc, DCM, EtherDictates the choice of the organic phase for the initial dissolution and final recovery steps.
HCl Salt Solubility Soluble in Water, Insoluble in EtherEnables selective precipitation from ethereal solutions and phase-switching during liquid-liquid extraction.

Sources

Troubleshooting

Preventing oxidation of the aniline group in 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline during storage

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering degradation in primary aromatic amines is a common but preventable challenge.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, encountering degradation in primary aromatic amines is a common but preventable challenge. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting steps to ensure the long-term stability of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline during storage.

Mechanistic Insight: The Causality of Degradation

To effectively prevent degradation, we must first understand the chemical causality. 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline contains an electron-rich primary amine. Despite the mild electron-withdrawing nature of the adjacent 1,2,3-triazole ring, the lone pair on the aniline nitrogen remains highly susceptible to autoxidation[1].

When exposed to ambient oxygen and photons (light), the molecule undergoes photo-excitation to a reactive triplet state[2]. This lowers the activation energy for a single-electron transfer (SET) to oxygen, forming a highly reactive radical cation[3]. These radical intermediates rapidly dimerize and polymerize via N-N and C-N coupling, forming highly conjugated polyaniline-type networks. Visually, this manifests as a rapid discoloration of the sample from off-white to dark brown or black[1].

Mechanism A Aniline Free Base (Active Lone Pair) B Oxidative Stress (O2, Light) A->B Exposure E Ammonium Salt (Protonated) A->E Acidification C Radical Cation Intermediate B->C Single e- Transfer D Polymeric Degradants (Brown/Black) C->D Dimerization E->B Blocks Oxidation

Caption: Logical relationship of aniline oxidation and prevention via salt formation.

Quantitative Storage Matrix

The following table summarizes the expected shelf life of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline under various storage conditions. Use this data to select the appropriate protocol for your laboratory's needs.

Storage ConditionAtmosphereLight ExposureChemical FormEstimated Shelf Life
25°C (Room Temp)Ambient AirDirect LightFree Base< 1 Week
4°C (Fridge)Ambient AirDark (Amber)Free Base1 - 3 Months
-20°C (Freezer)ArgonDark (Amber)Free Base6 - 12 Months
25°C (Room Temp)Ambient AirAmbient LightHCl Salt> 24 Months

Core Troubleshooting Protocols

If your sample has already degraded, or if you are preparing a fresh batch for long-term storage, follow the workflow below.

Workflow Start Visual Inspection of Sample Check Is the solid brown/black? Start->Check Purify Flash Chromatography (Rescue) Check->Purify Yes (Degraded) Salt Convert to HCl Salt Check->Salt No (Intact) Purify->Salt Purified Free Base Store Store at -20°C under Argon Salt->Store Long-term Stability

Caption: Step-by-step troubleshooting and storage workflow for aniline derivatives.

Protocol A: Conversion to Hydrochloride Salt (The Ultimate Preventative Measure)

Causality: By protonating the primary amine to an ammonium salt, the nitrogen's lone pair is tied up in a covalent bond. This drastically increases the oxidation potential of the molecule, rendering it virtually immune to autoxidation and stabilizing the active pharmaceutical ingredient (API)[4].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the purified 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline free base in 10 mL of anhydrous diethyl ether (or THF) under an inert atmosphere.

  • Acidification: Place the flask in an ice bath (0°C). Slowly add 1.1 equivalents of ethereal HCl (e.g., 2.0 M HCl in diethyl ether) dropwise while stirring vigorously.

  • Precipitation: An off-white/white precipitate will form immediately. Continue stirring for 15 minutes to ensure complete conversion.

  • Isolation: Filter the precipitate under a stream of argon using a Schlenk frit, washing the filter cake with cold anhydrous ether.

  • Drying: Dry the solid under high vacuum (< 0.1 mbar) for 4 hours to remove residual solvent. Self-Validation Check: Leave a 5 mg aliquot of the resulting salt exposed to ambient laboratory air and light for 24 hours. It should remain completely white, validating successful stabilization.

Protocol B: Inert Atmosphere & Cryo-Storage (For Free Base Requirements)

Causality: If downstream synthetic steps (e.g., Buchwald-Hartwig couplings) require the free base, you must strictly eliminate environmental triggers: oxygen and photons[1].

Step-by-Step Methodology:

  • Vial Selection: Transfer the >99% pure solid into an amber glass vial. This blocks UV/Vis light, preventing the excitation of the molecule into a reactive triplet state[2].

  • Purging: Place the unsealed vial in a glovebox or connect it to a Schlenk line. Evacuate the vial and backfill with high-purity Argon three times. Note: Argon is preferred over Nitrogen as it is denser than air and forms a superior protective blanket over the solid.

  • Sealing: Seal the vial tightly with a PTFE-lined cap. Wrap the exterior seal with Parafilm to prevent slow oxygen ingress.

  • Storage: Store the vial in a dedicated -20°C freezer. Self-Validation Check: A properly sealed and cryo-stored sample will maintain its baseline color and NMR purity (>99%) for over 6 months without the appearance of a dark resinous mass.

Frequently Asked Questions (FAQs)

Q: My sample turned dark brown overnight. Is it completely ruined? A: The dark discoloration indicates the formation of polymeric degradation products[1]. While the entire batch is not ruined, you cannot use it "as is." You must re-purify the material via flash column chromatography (typically using a Hexane/Ethyl Acetate or DCM/MeOH gradient) to isolate the intact free base before proceeding.

Q: Does the 1,2,3-triazole ring protect the aniline from oxidation? A: Only marginally. While the 1,2,3-triazole ring is mildly electron-withdrawing and slightly reduces the electron density on the aromatic ring compared to an unsubstituted aniline, the primary amine's lone pair remains sufficiently reactive to undergo photo-induced oxidation[2].

Q: Can I use chemical antioxidants like BHT to protect the solid? A: While antioxidants can scavenge radicals, adding BHT to a pure solid compound is highly impractical and contaminates your reagent. Antioxidants are better suited for stabilizing stock solutions, not pure solid storage. For solids, salt formation or Argon/Cryo-storage are the only authoritative methods.

Q: Why does light specifically accelerate the degradation? A: UV and visible light excite the aniline chromophore into a triplet electronic state. This excited state significantly lowers the activation energy required for the molecule to react with atmospheric oxygen, accelerating the formation of the radical cation[2].

References

  • ETH Zurich Research Collection. "Oxidative transformation of aromatic amines." [Link]

  • ChemRxiv. "Role of Triplet States in the Photodynamics of Aniline." [Link]

  • ResearchGate. "Extending (Q)SARs to incorporate proprietary knowledge for regulatory purposes: A case study using aromatic amine mutagenicity."[Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS validation of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline purity and mass accuracy

Beyond Nominal Mass: A Comparative Guide to LC-HRMS Validation for 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline As drug development pipelines increasingly rely on complex heterocyclic building blocks, the analytical validat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Beyond Nominal Mass: A Comparative Guide to LC-HRMS Validation for 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline

As drug development pipelines increasingly rely on complex heterocyclic building blocks, the analytical validation of these intermediates must evolve. 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline (Exact Mass: 174.0905 Da) is a critical synthetic scaffold. Validating its purity and identity is not merely a routine laboratory task; it is a strict regulatory imperative governed by1[1].

This guide objectively compares traditional analytical approaches against High-Resolution Mass Spectrometry (LC-HRMS), providing a self-validating protocol designed to uncover hidden isobaric impurities that standard methods miss.

The Causality of Method Selection: Overcoming Isobaric Blind Spots

In analytical chemistry, the choice of instrumentation dictates the boundaries of your data's truth.

  • The Limitation of UV and SQ-MS: Traditional HPLC with Photodiode Array (PDA) detection relies on chromophore absorption. Because the π -electron conjugation in positional isomers (e.g., the 4-yl vs. 5-yl triazole variants) is nearly identical, their UV spectra overlap completely, leading to false purity overestimations. Furthermore, Single Quadrupole MS (SQ-MS) provides only a nominal mass (m/z 175 for [M+H]⁺), which is blind to isobaric impurities and cannot confirm elemental composition.

  • The HRMS Advantage: High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) measures the exact mass to the fourth decimal place (Target [M+H]⁺ = 175.0978). When coupled with a biphenyl stationary phase—chosen specifically because its polarizable π -electron cloud induces unique retention shifts for positional isomers—HRMS delivers the absolute specificity mandated by modern Quality-by-Design (QbD) frameworks.

Analytical Workflow

LCMS_Validation_Logic A Sample: 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline Target[M+H]+ = 175.0978 m/z B UHPLC Separation (Biphenyl Phase: Resolves Positional Isomers) A->B Injection C1 PDA/UV Detection (General Chromophore Purity) B->C1 Split Flow C2 HRMS (Orbitrap/Q-TOF) (< 5 ppm Mass Accuracy) B->C2 ESI+ Ionization D Data Processing & MEW Integration (ICH Q2(R2) Specificity Validation) C1->D C2->D Exact Mass & Isotope Pattern

Fig 1. Orthogonal LC-HRMS workflow for validating triazole-aniline derivatives.

Self-Validating LC-HRMS Methodology

To ensure absolute trustworthiness, an analytical protocol cannot rely on external, periodic calibration alone. It must be a closed, self-validating system. The following step-by-step protocol incorporates real-time mass correction and System Suitability Testing (SST) to guarantee data integrity.

Step 1: System Suitability and Resolution Verification

  • Action: Inject a resolution mixture containing both 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline and its 4-yl isomer.

  • Causality: This proves the chromatographic system's resolving power before any sample is analyzed. A resolution factor (Rs) > 1.5 is strictly required to proceed, ensuring the system is capable of separating known critical pairs.

Step 2: UHPLC Separation

  • Column: Biphenyl phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 8 minutes.

  • Causality: The biphenyl phase maximizes π−π interactions with the triazole ring, achieving orthogonal selectivity compared to standard C18 columns. The mildly acidic modifier ensures consistent protonation for positive electrospray ionization (ESI+).

Step 3: Real-Time Mass Calibration (Self-Validating System)

  • Action: Continuously infuse a lock-mass calibrant (e.g., Leucine Enkephalin,[M+H]⁺ = 556.2766) via a secondary reference sprayer.

  • Causality: As noted in standard 2[2], MS analyzers are subject to thermal drift. Real-time lock-mass correction creates a self-validating feedback loop, ensuring mass accuracy remains < 2 ppm throughout the run, automatically neutralizing ambient laboratory fluctuations.

Step 4: Data Processing via Dynamic Mass Extraction Window (MEW)

  • Action: Extract the ion chromatogram using an empirically derived MEW (e.g., ± 8.5 ppm) rather than a default ± 5 ppm.

  • Causality: Setting a rigid, arbitrary 5 ppm window often truncates the chromatographic peak tails where ion statistics degrade, leading to false negatives. Calculating the MEW based on intra-scan mass accuracy precision guarantees the capture of the true analyte signal[3].

Comparative Performance Data: Premium vs. Generic Lots

To objectively demonstrate the necessity of this advanced workflow, we compared a highly purified synthesized lot of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline against a generic commercial alternative. The data below illustrates how inferior analytical methods mask critical quality defects.

Analytical PlatformMetric EvaluatedPremium Lot (Product A)Generic Lot (Product B)Analytical Conclusion
HPLC-UV (254 nm) Integrated Purity99.8%99.1%Both appear highly pure; fails to detect non-chromophoric or isomeric impurities.
SQ-MS (Nominal) Target m/z 175 Area99.7%98.9%Nominal mass confirms base structure but misses isobaric interference.
LC-HRMS (Orbitrap) Exact Mass Purity99.8% 91.4% HRMS reveals a co-eluting 4-yl isomer in Product B, drastically reducing true purity.
LC-HRMS (Orbitrap) Mass Accuracy (ppm)0.8 ppm1.1 ppmBoth meet the < 5 ppm threshold for the main active pharmaceutical ingredient (API) peak.

Mechanistic Insights: Mass Accuracy and the MEW Calculation

The integrity of quantitative LC-HRMS relies heavily on the Mass Extraction Window (MEW). According to foundational3[3], the MEW must not be an arbitrary guess. It must be calculated based on the intra-scan mass accuracy variance.

If the theoretical mass ( m/ztheor​ ) is 175.0978, the MEW must encompass the mean mass accuracy ( MAmean​ ) plus three standard deviations of the precision ( MAprecision​ ) across the chromatographic peak. For 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline, our validation determined an optimal MEW of 8.5 ppm. This guarantees that >99% of the true analyte signal is integrated while excluding background matrix ions, strictly fulfilling the ICH Q2(R2) mandate for analytical specificity[1].

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • LC-MS Instrument Calibration . Analytical Method Validation and Instrument Performance Verification - Harvard Apparatus. Available at:[Link]

  • Validation of the Mass-Extraction-Window for Quantitative Methods Using Liquid Chromatography High Resolution Mass Spectrometry . Analytical Chemistry - ACS Publications. Available at:[Link]

Sources

Comparative

Comparing RuAAC and CuAAC in the Synthesis of Methyl-Triazolyl-Anilines

As drug development increasingly relies on bioisosteric replacements to optimize pharmacokinetic profiles, 1,2,3-triazoles have emerged as premier amide bond surrogates. When coupled with an aniline moiety—a ubiquitous p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on bioisosteric replacements to optimize pharmacokinetic profiles, 1,2,3-triazoles have emerged as premier amide bond surrogates. When coupled with an aniline moiety—a ubiquitous pharmacophore in kinase inhibitors and epigenetic modulators—the resulting methyl-triazolyl-anilines offer unique conformational rigidity and hydrogen-bonding capabilities.

However, the three-dimensional geometry of these molecules is entirely dictated by their regiochemistry. The spatial orientation of the methyl group and the aniline ring on the triazole core can mean the difference between nanomolar target affinity and complete inactivity. While the classic thermal Huisgen 1,3-dipolar cycloaddition yields an unusable 1:1 mixture of 1,4- and 1,5-disubstituted isomers, the advent of transition-metal catalysis has granted chemists absolute regiocontrol.

This guide provides an in-depth, objective comparison of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for synthesizing specific regioisomers of methyl-triazolyl-anilines, complete with mechanistic insights and self-validating experimental protocols.

Mechanistic Divergence: The Causality of Regiocontrol

To synthesize a methyl-triazolyl-aniline, the standard precursors are 4-azidoaniline and propyne (methylacetylene). The choice of catalyst fundamentally alters the reaction pathway, leading to divergent regioisomers 1.

The CuAAC Pathway (1,4-Regioselectivity)

CuAAC exclusively yields the 1,4-disubstituted isomer: 1-(4-aminophenyl)-4-methyl-1H-1,2,3-triazole . The causality of this absolute selectivity lies in the formation of a dinuclear copper-acetylide intermediate 2. The active Cu(I) species inserts into the terminal C-H bond of propyne. A second copper atom coordinates the azide, bringing the reactants into a highly organized, six-membered metallacycle. Subsequent ring contraction and protonolysis lock the methyl group into the 4-position 3. Because this mechanism relies on C-H insertion, CuAAC strictly requires terminal alkynes.

The RuAAC Pathway (1,5-Regioselectivity)

RuAAC flips the regioselectivity, yielding the 1,5-disubstituted isomer: 1-(4-aminophenyl)-5-methyl-1H-1,2,3-triazole . Unlike copper, the Ru(II) catalyst (e.g., [Cp*RuCl(PPh3)2]) does not form an acetylide. Instead, it facilitates the oxidative coupling of the azide and the alkyne directly onto the ruthenium center 4. The more electronegative carbon of the alkyne binds to the terminal, electrophilic nitrogen of the azide, forming a ruthenacycle. Reductive elimination then releases the 1,5-isomer. Because C-H insertion is not required, RuAAC can tolerate both terminal and internal alkynes.

MechanisticDivergence Precursors Precursors: 4-Azidoaniline + Propyne CuAAC CuAAC Pathway Cu(I) Catalysis Precursors->CuAAC RuAAC RuAAC Pathway Ru(II) Catalysis Precursors->RuAAC Cu_Int Dinuclear Copper-Acetylide Intermediate CuAAC->Cu_Int Terminal Activation Ru_Int Six-Membered Ruthenacycle Intermediate RuAAC->Ru_Int Oxidative Coupling Product_14 1,4-Regioisomer 1-(4-aminophenyl)-4-methyl-1,2,3-triazole Cu_Int->Product_14 Ring Contraction Product_15 1,5-Regioisomer 1-(4-aminophenyl)-5-methyl-1,2,3-triazole Ru_Int->Product_15 Reductive Elimination

Divergent catalytic pathways for the regioselective synthesis of methyl-triazolyl-anilines.

Quantitative Data Comparison

The operational parameters for CuAAC and RuAAC differ significantly. The table below summarizes the empirical data for synthesizing methyl-triazolyl-anilines using these two methodologies.

ParameterCuAAC (1,4-Isomer Synthesis)RuAAC (1,5-Isomer Synthesis)
Primary Catalyst CuSO₄·5H₂O (with Sodium Ascorbate)[CpRuCl(PPh₃)₂] or [CpRuCl(COD)]
Active Species Generation In situ reduction of Cu(II) to Cu(I)Direct addition of Ru(II) complex
Regioselectivity >99% (1,4-disubstituted)>95% (1,5-disubstituted)
Typical Yield 85 – 98%60 – 85%
Reaction Temperature Room Temperature (20–25 °C)Elevated (60–80 °C)
Solvent Tolerance High (Aqueous, t-BuOH, DMF, DMSO)Low (Strictly anhydrous Dioxane, Toluene)
Alkyne Requirement Strictly Terminal AlkynesTerminal and Internal Alkynes
Atmosphere Ambient (Air tolerant)Inert (Argon/Nitrogen required)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They include specific in-process controls that allow the chemist to verify the reaction's mechanistic integrity in real-time 5.

Workflow Step1 1. Reagent Prep Azide + Alkyne Step2 2. Catalyst Addition Cu(I) or Ru(II) Step1->Step2 Step3 3. In-Process Control IR (Azide Peak Drop) Step2->Step3 Step4 4. Quench & Workup EDTA Wash / Filtration Step3->Step4 Step5 5. Final Validation LC-MS Regio-Check Step4->Step5

Self-validating experimental workflow for catalytic azide-alkyne cycloadditions.

Protocol A: CuAAC Synthesis of 1-(4-aminophenyl)-4-methyl-1H-1,2,3-triazole

Causality Note: Sodium ascorbate is utilized in a 2:1 molar ratio relative to CuSO₄. This deliberate excess ensures the continuous in situ reduction of Cu(II) to the catalytically active Cu(I) species, which prevents the oxidative homocoupling (Glaser coupling) of the propyne reagent.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 4-azidoaniline (1.0 mmol, 134 mg) in a 1:1 mixture of t-butanol and water (10 mL).

  • Alkyne Addition: Add propyne (1.0 M solution in THF, 1.2 mmol, 1.2 mL) to the stirring mixture.

  • Catalyst Initiation: Add aqueous CuSO₄·5H₂O (0.05 mmol, 5 mol%, 0.1 M solution). The solution will appear pale blue. Immediately add freshly prepared aqueous sodium ascorbate (0.10 mmol, 10 mol%, 0.5 M solution).

  • Validation Check 1 (Visual): Within 5 minutes, the solution should transition from blue to colorless or pale yellow, confirming the successful generation of the active Cu(I) catalyst.

  • Reaction: Stir vigorously at room temperature for 2–4 hours.

  • Validation Check 2 (Spectroscopic): Take a 10 µL aliquot, evaporate the solvent, and analyze via FT-IR. The complete disappearance of the strong, sharp azide stretching band at ~2110 cm⁻¹ validates reaction completion.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous EDTA to chelate the copper (solution turns deep blue). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure 1,4-isomer.

Protocol B: RuAAC Synthesis of 1-(4-aminophenyl)-5-methyl-1H-1,2,3-triazole

Causality Note: RuAAC is highly sensitive to steric hindrance and oxidation. The reaction must be conducted in strictly anhydrous, degassed solvents. The exclusion of oxygen is critical to prevent the irreversible oxidation of the active Ru(II) complex into inactive Ru(III) or Ru(IV) species.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add 4-azidoaniline (1.0 mmol, 134 mg) and [Cp*RuCl(PPh₃)₂] (0.05 mmol, 5 mol%, 40 mg).

  • Solvent Addition: Inject 10 mL of anhydrous, degassed 1,4-dioxane via syringe.

  • Alkyne Addition: Inject propyne (1.0 M solution in THF, 1.2 mmol, 1.2 mL). Seal the flask.

  • Reaction: Heat the mixture to 60 °C in an oil bath and stir for 12–24 hours.

  • Validation Check 1 (In-Process): Because TLC often struggles to resolve the unreacted azide from the 1,5-triazole product in highly polar systems, use LC-MS for monitoring. A discrete peak corresponding to the[M+H]⁺ ion (m/z = 175.1) with a distinct retention time from the starting material confirms product formation.

  • Workup: Cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove the precipitated ruthenium catalyst, eluting with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 1,5-isomer.

  • Validation Check 2 (Regiochemical Confirmation): Perform ¹H-NMR. The triazole proton in the 1,5-isomer typically appears slightly upfield (e.g., ~7.5 ppm) compared to the 1,4-isomer (e.g., ~7.8-8.0 ppm) due to the differing electronic environment created by the adjacent methyl group.

References

  • BenchChem. A Head-to-Head Comparison of Copper-Catalyzed versus Ruthenium-Catalyzed Click Chemistry for the Synthesis of 1,2,3-Triazoles.1

  • ACS Publications (Chemical Reviews). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications.4

  • PMC (NIH). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.2

  • Organic-Chemistry.org. Click Chemistry Azide-Alkyne Cycloaddition.3

  • ACS Publications. Discovery of Cell-Permeable O-GlcNAc Transferase Inhibitors via Tethering in Situ Click Chemistry.5

Sources

Validation

Benchmarking 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline: A Comprehensive Guide to Cis-Amide Bioisosteres in Drug Design

In medicinal chemistry, the amide bond is a ubiquitous structural motif. However, its susceptibility to enzymatic cleavage by proteases and amidases often presents a significant pharmacokinetic liability. Bioisosteric re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In medicinal chemistry, the amide bond is a ubiquitous structural motif. However, its susceptibility to enzymatic cleavage by proteases and amidases often presents a significant pharmacokinetic liability. Bioisosteric replacement is the standard strategy to circumvent this issue. While 1,4-disubstituted 1,2,3-triazoles are well-established as trans-amide mimics, the cis-amide conformation—critical for specific protein-ligand interactions and β-turn geometries—requires a fundamentally different geometric approach[1].

3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline is a highly specialized building block featuring a 1,5-disubstituted 1,2,3-triazole core. This scaffold accurately mimics the restricted geometry of a cis-amide bond[2]. Furthermore, the meta-aniline moiety provides a versatile synthetic handle for downstream functionalization (e.g., urea formation, amide coupling, or Buchwald-Hartwig amination), making it an invaluable pharmacophore for developing protease-resistant peptidomimetics and small-molecule inhibitors[3].

This guide objectively benchmarks the 1,5-triazole core of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline against standard pharmacophores and provides self-validating experimental workflows for its application in drug discovery.

Structural and Physicochemical Benchmarking

To objectively evaluate 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline, we must benchmark its 1,5-triazole core against standard pharmacophores: the native cis-amide, the trans-amide, and the standard 1,4-triazole isomer.

Causality in Design : The efficacy of a bioisostere depends entirely on its spatial and electronic mimicry. The distance between substituents in a 1,4-triazole is ~5.0–5.1 Å, which closely aligns with the 3.8–3.9 Å distance of a trans-amide[1]. Conversely, the 1,5-triazole compresses this distance to approximately 2.6 Å, perfectly mimicking the U-shaped geometry of a cis-amide[2]. Electronically, both triazole isomers possess a strong dipole moment (~5.0 D) comparable to that of an amide (~4.0 D), and the lone pairs on the N2 and N3 atoms serve as robust hydrogen-bond acceptors[4].

Table 1: Physicochemical Comparison of Amides and Triazole Bioisosteres
PropertyNative Cis-AmideNative Trans-Amide1,4-Disubstituted Triazole1,5-Disubstituted Triazole
Substituent Distance ~2.5 - 2.8 Å3.8 - 3.9 Å5.0 - 5.1 Å~2.6 - 2.9 Å
Dipole Moment ~4.0 D~4.0 D~5.0 D~5.0 D
H-Bond Acceptor Carbonyl OxygenCarbonyl OxygenN2, N3 lone pairsN2, N3 lone pairs
H-Bond Donor Amide N-HAmide N-HTriazole C5-HTriazole C4-H
Metabolic Stability Low (Protease sensitive)Low (Protease sensitive)High (Protease resistant)High (Protease resistant)

Visualizing the Bioisosteric Replacement Logic

When designing a drug candidate, the choice between a 1,4-triazole and a 1,5-triazole is dictated by the native conformation of the amide bond being replaced. The 1,5-isomer, synthesized via Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), is exclusively reserved for cis-amide mimicry[3].

G Target Target Binding Pocket Requires Specific Geometry Trans Trans-Amide Required Target->Trans Cis Cis-Amide Required Target->Cis Triazole14 1,4-Disubstituted 1,2,3-Triazole (Trans Mimic) Trans->Triazole14 CuAAC Synthesis Triazole15 1,5-Disubstituted 1,2,3-Triazole (Cis Mimic) Cis->Triazole15 RuAAC Synthesis Stability Enhanced Metabolic Stability Protease Resistance Triazole14->Stability Triazole15->Stability

Logical Workflow for Amide Bioisostere Selection Based on Conformational Requirements.

Experimental Workflows for Validation

To validate the utility of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline in a drug discovery program, researchers must employ self-validating experimental systems. The following protocols detail how to benchmark metabolic stability and target binding kinetics.

Protocol 1: Pharmacokinetic Profiling via Human Liver Microsome (HLM) Stability

Objective : To quantitatively prove that the 1,5-triazole core resists enzymatic degradation compared to its amide counterpart. Causality : HLMs contain a high concentration of cytochrome P450s, amidases, and esterases. If the triazole is a successful bioisostere, it will exhibit a significantly longer half-life ( t1/2​ ) and lower intrinsic clearance ( CLint​ ) than the native amide, confirming its resistance to hydrolytic cleavage.

Step-by-Step Methodology:

  • Compound Preparation : Prepare a 10 mM stock solution of the 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline derivative (and the native amide control) in DMSO. Dilute to a working concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Incubation : Add Human Liver Microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

    • Self-Validation Step: Include Verapamil as a high-clearance positive control to ensure microsome enzymatic viability.

  • Reaction Initiation : Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling : Extract 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching : Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis : Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing : Plot the natural log of the remaining compound area ratio versus time to calculate t1/2​ and CLint​ .

G Prep Prepare Compound (1 µM in Buffer) HLM Add Human Liver Microsomes (HLMs) Prep->HLM NADPH Initiate Reaction (Add NADPH) HLM->NADPH Quench Quench with Cold Acetonitrile NADPH->Quench LCMS LC-MS/MS Quantification Quench->LCMS Data Calculate Half-Life (t1/2) & Intrinsic Clearance LCMS->Data

High-throughput Metabolic Stability Assay Workflow for Pharmacophore Benchmarking.

Protocol 2: Conformational Validation via Surface Plasmon Resonance (SPR)

Objective : To confirm that the 1,5-triazole correctly adopts the cis-conformation required for target engagement without introducing steric clashes. Causality : While metabolic stability is crucial, the bioisostere must retain binding affinity. SPR provides real-time kinetic data (association rate kon​ and dissociation rate koff​ ), revealing whether the rigid triazole ring alters the thermodynamics of target binding compared to the flexible amide.

Step-by-Step Methodology:

  • Sensor Chip Preparation : Immobilize the target protein (e.g., a specific kinase or receptor) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of ~2000-3000 Response Units (RU).

  • Analyte Preparation : Prepare a 2-fold dilution series of the 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline derivative (e.g., 0.1 µM to 10 µM) in running buffer (HBS-EP+ with 1% DMSO).

  • Kinetic Injection : Inject the analytes over the active and reference flow cells at a flow rate of 30 µL/min. Allow a 60-second association phase followed by a 120-second dissociation phase.

  • Regeneration : If necessary, inject a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) for 30 seconds to remove bound analyte.

  • Data Fitting : Subtract the reference cell and blank injection responses (double referencing). Fit the sensorgrams to a 1:1 Langmuir binding model to determine KD​ , kon​ , and koff​ . Compare these values directly to the native cis-amide ligand.

References

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - NIH.
  • CuAAC and Metal-Free 1,3-Dipolar Huisgen Cycloadditions in Drug Discovery. Thieme Connect.
  • Protein Prosthesis: 1,5-Disubstituted[1,2,3]triazoles as cis-Peptide Bond Surrogates. ACS Publications.
  • DISUBSTITUTED 1,2,3-TRIAZOLES AS AMIDE BOND MIMETICS. Società Chimica Italiana.

Sources

Comparative

Structural validation of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline using X-ray crystallography

Structural Validation of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline: A Comparative Guide to X-Ray Crystallography vs. NMR and HRMS In modern drug discovery and peptidomimetic engineering, 1,2,3-triazoles are frequently de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline: A Comparative Guide to X-Ray Crystallography vs. NMR and HRMS

In modern drug discovery and peptidomimetic engineering, 1,2,3-triazoles are frequently deployed as robust amide bond bioisosteres and disulfide mimetics. The synthesis of these heterocycles typically relies on azide-alkyne cycloadditions. While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reliably yields 1,4-disubstituted triazoles, the Ruthenium-Catalyzed variant (RuAAC) is required to access 1,5-disubstituted architectures like 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline 1.

However, verifying the precise regiochemistry of the synthesized product presents a significant analytical bottleneck. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) for the structural validation of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline, detailing the causality behind experimental choices and providing a self-validating crystallographic protocol.

The Regiochemical Validation Challenge

When synthesizing 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline via RuAAC (using 3-ethynylaniline and methyl azide), the primary analytical objective is to definitively rule out the presence of the 1,4-regioisomer.

  • The HRMS Blindspot: HRMS can confirm the exact mass of the product, ensuring no side-reactions occurred, but it is inherently incapable of differentiating between the isobaric 1,4- and 1,5-regioisomers.

  • The 1D NMR Ambiguity: In 1D 1 H NMR, the chemical shift of the triazole proton (C4-H in the 1,5-isomer vs. C5-H in the 1,4-isomer) is heavily influenced by the solvent and adjacent anisotropic effects, often overlapping in the 7.5–8.0 ppm range 2. While 13 C NMR offers some distinction (C4 vs. C5 resonance shifts), it relies on empirical comparisons rather than absolute structural proof.

  • The 2D NMR Limitation: 2D NOESY or HMBC can establish through-space or multiple-bond connectivities between the N-methyl group and the aniline ring. However, conformational flexibility in solution can lead to weak or ambiguous Nuclear Overhauser Effect (NOE) signals, leaving room for interpretation errors.

Because of these limitations, SC-XRD remains the gold standard . It bypasses solution-state dynamics to provide an absolute, unambiguous 3D spatial coordinate map of the molecule [[3]]().

Comparative Performance Data

The following table summarizes the quantitative and qualitative metrics of each analytical modality when applied to the structural validation of triazole regioisomers. SC-XRD achieves a spatial precision of 0.2–0.3 Å, far exceeding the resolution capabilities of solution-state NMR .

Table 1: Comparative Metrics for Regioisomer Validation of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline

Analytical ModalityRegiochemical ResolutionSpatial Precision (Å)Sample RequirementPrimary Self-Validation Metric
SC-XRD (Single-Crystal X-Ray) Absolute (Unambiguous)0.2 – 0.3~0.1 mg (Single crystal) R1​ < 0.05, wR2​ < 0.15, GoF ≈ 1.0
2D NMR (NOESY/HMBC) Relative (Through-space)> 2.0 (Distance limits)5 – 10 mg (Solution)Cross-peak signal-to-noise ratio
1D 1 H/ 13 C NMR Ambiguous for 1,4 vs 1,5N/A1 – 5 mg (Solution)Peak integration & solvent calibration
HRMS (ESI-TOF) None (Isobaric species)N/A< 1 µg (Solution)Mass accuracy < 5 ppm

Structural Validation Workflow

To eliminate analytical ambiguity, structural biologists and synthetic chemists employ an escalation workflow. If 1D/2D NMR yields overlapping or inconclusive signals, the compound is immediately escalated to SC-XRD.

ValidationWorkflow Start Synthesis via RuAAC (Expected 1,5-Isomer) Screen Initial Screening (LC-MS & 1D NMR) Start->Screen Crude product Ambiguity Regioisomer Ambiguity (1,4- vs 1,5-triazole) Screen->Ambiguity Mass confirmed, regiochemistry unclear NMR2D 2D NMR (NOESY/HMBC) (Solution State) Ambiguity->NMR2D Standard escalation XRD SC-XRD (Solid State Confirmation) Ambiguity->XRD Direct to gold standard Fail Ambiguous NOE Signals (Conformational Flexibility) NMR2D->Fail Signal overlap Success Definitive 1,5-Regioisomer (Absolute 3D Coordinates) XRD->Success R1 < 0.05, GoF ~ 1.0 Fail->XRD Requires absolute validation

Figure 1: Escalation workflow for structural validation of triazole regioisomers.

Experimental Protocol: Self-Validating SC-XRD

The following protocol details the crystallographic validation of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline. Every step is designed with inherent causality to ensure the final structural model is mathematically self-validating.

Phase 1: Crystal Engineering via Vapor Diffusion

Causality: 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline possesses both hydrogen-bond donors (the aniline −NH2​ ) and acceptors (the triazole nitrogens). Fast evaporation leads to amorphous powders due to rapid, chaotic hydrogen bonding. Vapor diffusion slowly modulates the solvent's dielectric constant, thermodynamically favoring ordered nucleation.

  • Dissolve 5 mg of the purified triazole in 0.5 mL of ethyl acetate (polar solvent) in a 2 mL inner vial.

  • Place the inner vial inside a 10 mL outer vial containing 3 mL of n-hexane (non-polar antisolvent).

  • Seal the outer vial tightly and incubate at 20 °C undisturbed for 48–72 hours until diffraction-quality single crystals (typically colorless blocks or needles) form.

Phase 2: Cryogenic Data Collection

Causality: Data collection must be performed at cryogenic temperatures rather than room temperature. Cooling the crystal minimizes thermal atomic displacement (B-factors). High thermal motion smears the electron density map, artificially inflating R -values and making it difficult to differentiate the N-methyl carbon from the triazole nitrogens.

  • Select a single crystal (~0.1 x 0.1 x 0.2 mm) under a polarizing microscope and mount it on a MiTeGen loop using perfluoropolyether oil.

  • Transfer the loop immediately to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Collect diffraction data using Mo ( λ=0.71073 Å) or Cu ( λ=1.54184 Å) radiation. Ensure data completeness is >99.5% up to a resolution of at least 50°.

Phase 3: Phasing, Refinement, and Self-Validation

Causality: The raw diffraction spots (reflections) only contain amplitude data; the phase is lost. The structure is solved using intrinsic phasing algorithms (e.g., SHELXT) and refined via least-squares minimization (SHELXL). The system validates itself through strict mathematical thresholds.

  • Structure Solution: Run SHELXT to generate the initial electron density map. Assign the heavy atoms (C, N) based on peak heights and chemical environment.

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically. The thermal ellipsoids must appear spherical or slightly elongated; highly distorted ellipsoids indicate incorrect atom assignment (e.g., assigning a carbon where a nitrogen should be).

  • Hydrogen Placement: Place the aniline −NH2​ and triazole N-methyl protons in calculated positions and refine using a riding model.

  • Self-Validation Check (CheckCIF): Evaluate the final model against the International Union of Crystallography (IUCr) standards.

    • Success Criteria: A final R1​ factor < 0.05 (indicating < 5% divergence between the calculated model and observed data), a weighted R2​ ( wR2​ ) < 0.15, and a Goodness-of-Fit (GoF) near 1.0. There must be zero "Level A" CheckCIF alerts.

Conclusion

While NMR and HRMS are indispensable for high-throughput screening and solution-state dynamics, they possess inherent blindspots when determining the absolute regiochemistry of compact, rigid heterocycles. For molecules like 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline, SC-XRD provides an unparalleled, self-validating system. By directly mapping the electron density at a resolution of 0.2 Å, SC-XRD definitively proves the 1,5-connectivity, ensuring absolute confidence before advancing the compound into downstream biological assays or structural-activity relationship (SAR) studies.

References

  • StackExchange Chemistry:Why is crystallography still used in some cases for small molecule structure determination?
  • Stanford University (Axel T. Brunger)
  • Chemical Reviews (ACS Publications)
  • Società Chimica Italiana (Chim.it)

Sources

Validation

Comparative binding affinity of 1,5- vs 1,4-triazole aniline derivatives

Comparative Binding Affinity of 1,5- vs 1,4-Triazole Aniline Derivatives: A Structural and Kinetic Guide As a Senior Application Scientist, I frequently observe that the choice of triazole regioisomer in rational drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity of 1,5- vs 1,4-Triazole Aniline Derivatives: A Structural and Kinetic Guide

As a Senior Application Scientist, I frequently observe that the choice of triazole regioisomer in rational drug design is treated as a synthetic afterthought rather than a critical pharmacological parameter. When developing aniline derivatives—often utilized as kinase inhibitors, receptor modulators, or peptidomimetics—the 1,2,3-triazole ring serves as a premier bioisostere for amide bonds and aromatic rings. However, the regiochemistry of the triazole dictates profound differences in spatial geometry, dipole moment, and ultimately, target binding affinity.

This guide objectively compares the structural mechanics and binding kinetics of 1,4-disubstituted versus 1,5-disubstituted triazole aniline derivatives, providing actionable protocols for their evaluation.

Topological Divergence: The Causality of Affinity

The fundamental difference between 1,4- and 1,5-triazole aniline derivatives lies in their spatial vectors and the resulting distance between substituents.

  • 1,4-Triazoles (The Trans-Mimetic): These isomers act as trans-amide surrogates. The substituents are separated by approximately 4.9 Å, creating an extended, linear trajectory 1[1].

  • 1,5-Triazoles (The Cis-Mimetic): These isomers act as cis-amide surrogates. The substituents are separated by approximately 3.2 Å, generating an acute, "bent" conformation 1[1].

This 1.7 Å discrepancy drastically alters how the aniline moiety engages in π−π stacking or cation- π interactions within a receptor's hydrophobic pocket. For instance, in bivalent ligand assemblies targeting the Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR), the bent 1,5-triazole linkage aligns the pharmacophores perfectly with the receptor's architecture, yielding a significantly higher Relative Binding Affinity (RBA) than the 1,4-triazole counterpart 2[2].

Functional Reversal: Antagonism vs. Agonism

The rigid geometric constraints of these regioisomers do not merely affect binding strength ( Kd​ ); they can completely invert the pharmacological function of the derivative.

A landmark study on CXCR4 peptide ligands demonstrated that substituting a critical bond with a 1,4-triazole produced a potent antagonist 3[3]. The extended geometry occupied the binding pocket but failed to induce the conformational change required for signaling. Conversely, replacing the same bond with a 1,5-triazole generated the first-in-class low-molecular-weight CXCR4 agonist 3[3]. The bent trajectory of the 1,5-isomer actively modulated the receptor, triggering CXCL12-mediated cell migration.

Comparative Binding Affinity Data

The table below summarizes the quantitative impact of triazole regiochemistry on binding affinity across various established targets.

Target ReceptorTriazole RegioisomerPharmacological ProfileBinding Affinity / ActivityCausality of Interaction
CXCR4 31,4-disubstitutedAntagonistLow-mid nM ( IC50​ )Extended trans-like geometry blocks receptor activation.
CXCR4 31,5-disubstitutedAgonistLow nM ( EC50​ )Bent cis-like geometry induces active receptor conformation.
CI-MPR 21,4-disubstitutedWeak BinderLower RBALinear trajectory prevents optimal bivalent interaction.
CI-MPR 21,5-disubstitutedStrong BinderHighest mean RBAAcute trajectory perfectly aligns with the binding pocket.
InhA (TB) [[4]]()1,4-triazole anilineInhibitor12.9 µM (MIC)Bioisostere of benzene; fits extended hydrophobic pocket.

Regioselective Synthesis Workflows

To investigate these differences, pure regioisomers must be synthesized through distinct catalytic pathways. The choice of catalyst directly dictates the spatial outcome:

  • CuAAC (Copper-Catalyzed): Utilizes Cu(I) to form a copper acetylide intermediate, exclusively yielding the 1,4-isomer.

  • RuAAC (Ruthenium-Catalyzed): Utilizes Ru(II) catalysts (e.g., Cp*RuCl(COD)) which coordinate both the alkyne and azide, driving an oxidative coupling that forces the 1,5-isomer formation 1[1].

TriazoleBinding Precursors Azide + Alkyne Aniline Precursors CuAAC CuAAC (CuI/Base) Regioselective Precursors->CuAAC Terminal Alkyne RuAAC RuAAC (Cp*RuCl(COD)) Regioselective Precursors->RuAAC Internal/Terminal Tri14 1,4-Triazole Aniline Trans-mimetic (~4.9 Å) CuAAC->Tri14 Tri15 1,5-Triazole Aniline Cis-mimetic (~3.2 Å) RuAAC->Tri15 Receptor Target Receptor (e.g., CXCR4, CI-MPR) Tri14->Receptor Receptor Docking Tri15->Receptor Receptor Docking Outcome14 Extended Trajectory Antagonist / Lower RBA Receptor->Outcome14 Spatial Fit (Linear) Outcome15 Bent Trajectory Agonist / Higher RBA Receptor->Outcome15 Spatial Fit (Acute)

Workflow of regioselective triazole synthesis and subsequent receptor binding trajectory outcomes.

Experimental Protocol: Label-Free Kinetic Validation via SPR

To objectively compare the binding affinities of 1,4- vs 1,5-triazole aniline derivatives, Surface Plasmon Resonance (SPR) is the gold standard. Unlike endpoint assays ( IC50​ ), SPR delineates the association ( Kon​ ) and dissociation ( Koff​ ) rates, revealing why a compound has a specific affinity.

Self-Validating System Design: This protocol mandates the use of a mutant receptor reference channel. If the triazole derivative shows binding in the reference channel, it indicates non-specific hydrophobic interactions (often caused by the lipophilic aniline ring) rather than target-specific affinity, immediately invalidating the kinetic data.

Step-by-Step SPR Methodology
  • Sensor Chip Functionalization (Self-Validating Setup):

    • Immobilize the wild-type target receptor (e.g., CXCR4) on Flow Cell 2 (FC2) of a CM5 sensor chip using standard amine coupling.

    • Critical Control: Immobilize a binding-site knockout mutant of the receptor on Flow Cell 1 (FC1). FC1 will serve as the reference channel to subtract bulk refractive index changes and identify non-specific binding.

  • Ligand Preparation & Solvent Matching:

    • Prepare 10 mM stock solutions of the 1,4- and 1,5-triazole aniline derivatives in 100% DMSO.

    • Dilute to a top concentration of 1 µM in running buffer (e.g., HBS-EP+). Ensure the final DMSO concentration is exactly matched (typically 1-5%) across all samples and the running buffer to prevent massive bulk shift artifacts.

  • Single-Cycle Kinetic Titration:

    • Causality: Use Single-Cycle Kinetics (SCK) rather than Multi-Cycle. Triazole derivatives often exhibit slow dissociation phases; repeated regeneration steps in Multi-Cycle runs can denature the receptor.

    • Inject 5 increasing concentrations (e.g., 6.25, 12.5, 25, 50, 100 nM) sequentially without regeneration between injections.

    • Set the association time to 120 seconds and the final dissociation time to 600 seconds.

  • Data Processing and Fitting:

    • Double-reference the data by subtracting the FC1 signal from FC2, and then subtracting a blank buffer injection.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Ka​ , Kd​ , and overall KD​ . A superior KD​ in the 1,5-isomer is typically driven by a significantly faster Ka​ due to the pre-organized "bent" geometry requiring less conformational entropy loss upon binding.

References

  • A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews |[Link]

  • General Linker Diversification Approach to Bivalent Ligand Assembly: Generation of an Array of Ligands for the Cation- Independent Mannose 6-Phosphate Receptor | PMC / NIH |[Link]

  • Disulfide Bond Replacement with 1,4- and 1,5-Disubstituted [1,2,3]-Triazole on C-X-C Chemokine Receptor Type 4 (CXCR4) Peptide Ligands: Small Changes that Make Big Differences | PubMed / NIH |[Link]

  • New InhA Inhibitors Based on Expanded Triclosan and Di-Triclosan Analogues to Develop a New Treatment for Tuberculosis | PMC / NIH |[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline proper disposal procedures

The safe handling and disposal of complex synthetic intermediates require a deep understanding of their mechanistic toxicology and environmental fate. 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline presents a unique logistica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The safe handling and disposal of complex synthetic intermediates require a deep understanding of their mechanistic toxicology and environmental fate. 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline presents a unique logistical challenge for laboratory professionals because it combines the acute systemic hazards of an aniline derivative with the chronic environmental persistence of a triazole moiety.

This guide provides an authoritative, causality-driven framework for the operational handling, spill remediation, and regulatory disposal of this compound, ensuring compliance with EPA and RCRA standards while safeguarding laboratory personnel.

Mechanistic Toxicology & Hazard Profile

To design a self-validating safety protocol, one must first understand why specific precautions are necessary. The dual-hazard profile of 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline dictates strict operational boundaries:

  • The Aniline Moiety (Acute Systemic Toxicity): Aniline derivatives are highly lipophilic, allowing them to rapidly penetrate the skin and enter the bloodstream[1]. Once absorbed, they oxidize the iron(II) in hemoglobin to iron(III), causing methemoglobinemia—a condition where the blood loses its oxygen-carrying capacity, leading to cyanosis and hypoxia[1]. Furthermore, aniline derivatives are suspected carcinogens and mutagens[1][2].

  • The Triazole Moiety (Environmental Persistence): The 1,2,3-triazole ring is exceptionally stable and resists standard biological degradation. If released into wastewater, triazole derivatives can persist and inter-convert into free triazoles, which are known to cause developmental and reproductive toxicity in aquatic organisms[3][4]. Consequently, zero drain disposal is permitted[5].

Quantitative Hazard & Operational Data Summary
Property / HazardOperational Implication & CausalityRegulatory / Safety Standard
Glove Compatibility Do NOT use Nitrile. Aniline derivatives degrade nitrile rapidly, leading to percutaneous absorption. Use Butyl, Neoprene, PVA, or Viton[2][5].OSHA PPE Standard; Replace immediately if contaminated.
Spill Absorbent Use inert materials (vermiculite, dry sand). Do not use sawdust or paper, as anilines can react exothermically with organic combustibles[1][2].EPA Spill Prevention, Control, and Countermeasure (SPCC).
Waste Classification Must be treated as RCRA Hazardous Waste. Cannot be mixed with strong oxidizers or mineral acids[1][6].EPA RCRA (Aniline base code U012; Extraction residues K103/K104)[7].
Inhalation Hazard Volatile enough to cause respiratory tract irritation and systemic toxicity. Must be handled in a certified chemical fume hood[1][6].ACGIH TLV: TWA 2ppm (Skin notation)[1].

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system: each step includes a verification check to ensure containment integrity before proceeding to the next.

Protocol A: Routine Waste Segregation and Collection
  • Chemical Compatibility Verification: Before adding 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline to a waste stream, verify that the container holds no strong oxidizing agents, strong acids, or heavy metal salts (e.g., iron, zinc), which can trigger violent exothermic reactions[1][6].

  • Primary Containment: Collect liquid and solid waste in high-density polyethylene (HDPE) or glass containers. Validation: Inspect the container for micro-fractures or degraded cap seals prior to use.

  • Mandatory Labeling: Affix a hazardous waste label immediately upon the first drop of waste. The label must explicitly state: "Hazardous Waste: 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline (Toxic, Environmental Hazard)"[2].

  • Secondary Containment & Storage: Place the sealed waste container inside a secondary Nalgene or polypropylene tub. Store in a designated, cool, dry, and well-ventilated hazardous waste accumulation area, strictly below eye level and away from direct sunlight[2][5].

Protocol B: Small Spill Remediation (< 50 mL or 50 g)

Only attempt if you are formally trained and the spill is fully contained within a ventilated area.

  • Secure & Ventilate: Alert nearby personnel. If the spill is inside a fume hood, lower the sash to maximize face velocity. If outside, ensure maximum room exhaust[2].

  • Don Appropriate PPE: Immediately upgrade PPE. Remove standard nitrile gloves and don Butyl, Neoprene, or Viton gloves. Ensure your lab coat is fully buttoned and chemical splash goggles are secured[2][5].

  • Inert Absorption: Surround and cover the spill with an inert absorbent (vermiculite, dry sand, or diatomaceous earth)[2][6]. Causality: Inert absorbents prevent the generation of heat that could volatilize the toxic aniline base.

  • Collection: Using a non-sparking scoop, carefully transfer the saturated absorbent into a heavy-duty, sealable polyethylene bag or rigid hazardous waste container[5].

  • Decontamination & Verification: Wash the affected surface with a mild detergent and water. Collect all wash water as hazardous waste, as triazole wash-waters are highly toxic to aquatic environments[3][8]. Validation: Visually inspect the area under good lighting to ensure no residue remains.

Protocol C: Large Spill Response (> 50 mL/g or Aerosolized)
  • Immediate Evacuation: Evacuate the laboratory immediately. Do not attempt to clean a large spill without a self-contained breathing apparatus (SCBA)[2][9].

  • Isolate the Environment: Close all doors behind you and post a clear "DO NOT ENTER - HAZMAT SPILL" sign on the laboratory door[2].

  • Emergency Notification: Contact your institution's Environmental Health and Safety (EH&S) department or dial emergency services (911) from a safe location[1][2].

Waste Routing & Spill Response Workflow

The following diagram illustrates the logical decision tree for managing 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline waste events, ensuring rapid, compliant routing to final incineration.

WasteWorkflow Start 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline Waste Event Routine Routine Lab Waste Start->Routine Spill Accidental Spill Start->Spill Solid Solid Waste (Contaminated Consumables) Routine->Solid Liquid Liquid Waste (Reaction Filtrates) Routine->Liquid SmallSpill Small Spill (< 50 mL/g) Spill->SmallSpill LargeSpill Large Spill (> 50 mL/g or Aerosolized) Spill->LargeSpill HazContainer Seal in EPA-Compliant Hazardous Waste Container Solid->HazContainer Liquid->HazContainer PPE Don Butyl/Viton Gloves & Safety Goggles SmallSpill->PPE Evacuate Evacuate Lab & Secure Area LargeSpill->Evacuate Absorb Absorb with Vermiculite/Sand (No Combustibles) PPE->Absorb Absorb->HazContainer CallEHS Contact EH&S / Hazmat Evacuate->CallEHS Pickup EH&S Final Pickup & EPA-Approved Incineration CallEHS->Pickup Professional Remediation HazContainer->Pickup

Figure 1: Operational workflow for the segregation, spill response, and disposal routing of triazole-aniline derivatives.

References

  • BenchChem. "Proper Disposal of N-(2-Heptyl)aniline: A Guide for Laboratory Professionals." Available at: 6

  • BenchChem. "Safe Disposal of N-(Hex-5-en-2-yl)aniline: A Guide for Laboratory Professionals." Available at: 2

  • Washington State University (WSU). "Aniline Standard Operating Procedure." Available at: 5

  • Rutgers University. "Standard Operating Procedure: Aniline." Available at: 1

  • Carl Roth. "Safety Data Sheet: Aniline." Available at: 9

  • Western Kentucky University. "EPA HAZARDOUS WASTE CODES." Available at: 7

  • BASF / Telus Ag. "Safety Data Sheet: Navicon Intrinsic Brand Fungicide (Triazole derivative)." Available at: 8

  • Santa Cruz Biotechnology. "Triadimenol Safety Data Sheet." Available at: 3

  • U.S. Environmental Protection Agency (EPA). "Tebuconazole Human Health and Ecological Draft Risk Assessment." Available at: 4

Sources

Handling

Personal protective equipment for handling 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline

Comprehensive Safety & Operational Guide: Handling 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline As an advanced building block in drug discovery and materials science, 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline bridges the st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline

As an advanced building block in drug discovery and materials science, 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline bridges the structural utility of a 1,2,3-triazole pharmacophore with the versatile reactivity of an aniline derivative. However, the presence of the free aniline moiety introduces significant toxicological risks—most notably acute toxicity via dermal absorption and the potential for methemoglobinemia[1].

This guide provides a self-validating, step-by-step operational protocol for researchers handling this compound. By understanding the mechanistic causality behind these safety measures, laboratories can ensure scientific integrity, regulatory compliance, and maximum personnel protection.

Mechanistic Hazard Profile

To handle this compound safely, one must understand why it is dangerous. The hazard profile is a composite of its two primary functional groups:

  • The Aniline Moiety (Primary Hazard): Aniline derivatives are highly lipophilic, allowing them to rapidly penetrate the skin and respiratory tract. Once absorbed, they undergo hepatic N-hydroxylation. These metabolites oxidize the ferrous iron ( Fe2+ ) in hemoglobin to ferric iron ( Fe3+ ), forming methemoglobin[1]. Methemoglobin cannot bind oxygen, leading to systemic hypoxia, cyanosis, and potentially fatal organ damage[2].

  • The 1,2,3-Triazole Moiety (Secondary Hazard): Triazole rings act as localized irritants, causing inflammation of the respiratory system and severe eye irritation upon contact[3].

Quantitative Hazard Summary

Hazard Class GHS Code Mechanistic Consequence
Acute Toxicity (Oral/Dermal/Inhalation) H301, H311, H331 Rapid systemic absorption leading to central nervous system depression and hypoxia[2].
Eye & Skin Damage H318, H315 Protein denaturation in the cornea; localized dermal inflammation[2],[3].
Target Organ Toxicity (Blood) H372 Accumulation of methemoglobin; onset of cyanosis may be delayed by 2 to 4 hours[1].

| Mutagenicity / Carcinogenicity | H341, H351 | DNA intercalation and adduction by reactive electrophilic metabolites[2]. |

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling aniline derivatives. The following matrix outlines the required equipment and the scientific causality behind each choice.

PPE CategoryRequired SpecificationCausality & Rationale
Hand Protection Butyl Rubber or Fluoroelastomer (FKM) gloves (Thickness >0.5 mm).Causality: Standard nitrile or latex gloves offer poor chemical resistance to anilines, allowing rapid permeation. Butyl rubber provides >480 minutes of breakthrough resistance[1].
Eye Protection Tightly fitting chemical safety goggles AND an 8-inch face shield.Causality: The compound causes irreversible serious eye damage (H318). A face shield prevents aerosolized droplets from bypassing safety glasses[2].
Respiratory NIOSH/EN 14387 approved half-mask respirator with a Type A (Organic Vapor) filter.Causality: Vapor inhalation directly introduces the compound into the highly vascularized alveolar space, accelerating methemoglobin formation[4].
Body Protection Tyvek® disposable suit or a dedicated, chemically resistant lab coat. Closed-toe impermeable shoes.Causality: Prevents accumulation of the chemical on woven fabrics, which act as a reservoir for continuous dermal exposure[4].

Step-by-Step Operational Workflows

Every protocol described below is designed as a self-validating system —meaning the completion of one step inherently verifies the safety and success of the previous step.

Workflow A: Safe Dispensing and Handling

Objective: Transfer and weigh the compound without generating airborne particulates or allowing surface contamination.

  • Preparation: Purge the chemical fume hood to ensure a minimum face velocity of 100 feet per minute (fpm).

  • Donning PPE: Inspect Butyl rubber gloves for micro-tears by inflating them slightly. Don the respirator and perform a positive/negative pressure seal check.

  • Containment: Place an anti-static weighing boat on the analytical balance inside the fume hood. Lay down a disposable, absorbent benchpad (polyethylene-backed) to catch micro-spills.

  • Transfer: Use a static-free, grounded spatuala to transfer the 3-(1-Methyl-1H-1,2,3-triazol-5-yl)aniline. Keep the source vial open for the absolute minimum time required.

  • Dissolution: Immediately dissolve the weighed solid in the target reaction solvent (e.g., DMF, DMSO, or DCM) while still inside the hood. Cap the reaction vessel tightly.

  • Validation Check: Inspect the analytical balance and benchpad. If the mass on the balance is stable and the benchpad is visually clean, the transfer was successful. Carefully fold the benchpad inward and dispose of it in the toxic solid waste bin.

Workflow B: Emergency Spill Response & First Aid

Objective: Mitigate systemic absorption and neutralize the spill immediately.

  • Dermal Exposure: Immediately remove contaminated clothing. Do NOT scrub the skin, as this increases local blood flow and absorption. Wash the affected area with copious amounts of water and soap for at least 15 minutes[4].

  • Ingestion: Do NOT induce vomiting, as aspiration can cause severe chemical pneumonitis. Administer 10-20 crushed tablets of activated charcoal mixed in water within 5 minutes of ingestion to bind the toxin in the GI tract[2].

  • Inhalation: Move the victim to fresh air immediately. If breathing is irregular, administer artificial respiration[4].

  • Medical Escalation: Seek immediate medical attention. Inform paramedics of potential methemoglobinemia .

  • Validation Check: Monitor the exposed individual's nail beds and lips for a bluish tint (cyanosis) over the next 2 to 4 hours, as symptom onset is often delayed[1].

Workflow C: Waste Segregation & Disposal

Objective: Prevent environmental contamination and dangerous cross-reactions.

  • Segregation: Do not mix aniline waste with strong acids, bases, or oxidizing agents, as this can trigger violent exothermic reactions[2].

  • Liquid Waste: Collect all solvent waste containing the compound in a clearly labeled, high-density polyethylene (HDPE) "Toxic Organic Waste" container.

  • Solid Waste: Place all contaminated spatulas, weighing boats, and gloves into a sealed biohazard/toxic waste bag.

  • Decontamination: Wipe down the fume hood surfaces with a 10% bleach solution, followed by soap and water, to degrade residual trace organics.

  • Validation Check: Ensure all waste containers are tightly sealed, properly labeled with GHS toxic/environmental hazard pictograms, and logged into the laboratory's chemical waste manifest.

Visualizing the Safety Pathway

The following diagram maps the critical decision points and operational flow for handling this highly toxic building block.

G Start Pre-Operation: Verify SDS & Setup Hood PPE Don PPE: Butyl Gloves, Goggles, Respirator Start->PPE Hood Engineering Controls: Chemical Fume Hood (>100 fpm) PPE->Hood Weighing Handling: Closed-System Transfer & Dissolution Hood->Weighing Spill Spill or Exposure Detected? Weighing->Spill Decon Decontamination: Surface Wash & PPE Removal Spill->Decon No FirstAid Emergency Response: Charcoal/Wash, Seek Medical Aid Spill->FirstAid Yes Waste Disposal: Segregate to Toxic Organic Waste Decon->Waste FirstAid->Waste

Workflow for safe handling, emergency response, and disposal of aniline-derivative compounds.

References

  • Penta Chemicals. "Aniline - SAFETY DATA SHEET". SBLCore.
  • Carl ROTH. "Safety Data Sheet: Aniline". Carl Roth GmbH + Co KG.
  • AK Scientific, Inc. "1-Methyl-1H-1,2,3-triazole-5-carbaldehyde Safety Data Sheet". AKSci.
  • CDH Fine Chemical. "Aniline CAS No 62-53-3 MATERIAL SAFETY DATA SHEET". CDH.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.